1-(bromomethyl)-4-propoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQKGOKXPFDCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180700 | |
| Record name | Ether, alpha-bromo-p-tolyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-58-8 | |
| Record name | 1-(Bromomethyl)-4-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, alpha-bromo-p-tolyl propyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, alpha-bromo-p-tolyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(bromomethyl)-4-propoxybenzene is a substituted aromatic organic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, including its structure, and inferred physical and spectroscopic characteristics based on closely related analogs. Detailed experimental protocols for its likely synthesis and typical reactions are presented, alongside a discussion of its potential reactivity. The guide aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
Table 1: Chemical and Predicted Physical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₁₃BrO | Calculated |
| Molecular Weight | 229.11 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not Assigned | Database Search |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
| Density | Not Determined | - |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) | Inferred from analogs |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is expected to be the radical bromination of the benzylic position of 4-propoxytoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a generalized procedure based on established methods for the benzylic bromination of substituted toluenes.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxytoluene (1 equivalent), N-bromosuccinimide (1.05-1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: The reaction mixture is heated to reflux. The reaction can be promoted by irradiation with a light source (e.g., a sunlamp or a tungsten lamp).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Reactivity and Chemical Behavior
This compound is a benzylic bromide, and its reactivity is dominated by the lability of the carbon-bromine bond. The propoxy group at the para position is an electron-donating group, which can influence the reactivity of the benzylic position.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with a wide range of nucleophiles.
Signaling Pathway of Reactivity:
Caption: Nucleophilic substitution pathways for this compound.
-
With Oxygen Nucleophiles: Reacts with water to form the corresponding benzyl alcohol, and with alcohols or phenols to form ethers.
-
With Nitrogen Nucleophiles: Reacts with ammonia, primary, and secondary amines to form benzylamines.
-
With Carbon Nucleophiles: Reacts with cyanide ions to form benzyl cyanides, which can be further hydrolyzed to carboxylic acids. It is also a key substrate for Grignard and organolithium reagents.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and mass spectrometric features can be predicted based on the structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.4 ppm. - Benzylic protons (-CH₂Br): A singlet around δ 4.5 ppm. - Propoxy group protons (-OCH₂CH₂CH₃): A triplet around δ 3.9 ppm (α-CH₂), a sextet around δ 1.8 ppm (β-CH₂), and a triplet around δ 1.0 ppm (γ-CH₃). |
| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (δ 115-160 ppm). - Benzylic carbon (-CH₂Br): A signal around δ 33 ppm. - Propoxy group carbons (-OCH₂CH₂CH₃): Signals around δ 70 ppm (α-C), δ 22 ppm (β-C), and δ 10 ppm (γ-C). |
| Mass Spec. | - Molecular ion (M⁺) peaks at m/z 228 and 230 with approximately equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). - A significant fragment ion at m/z 149 corresponding to the loss of the bromine atom (M-Br)⁺, which would be the tropylium-like ion. |
Applications in Research and Drug Development
Alkoxy-substituted benzyl bromides are valuable intermediates in organic synthesis. The title compound can be used to introduce the 4-propoxybenzyl group into molecules, which can be a key structural motif in various biologically active compounds. The propoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability. While no specific biological activities have been reported for this compound, related alkoxy-substituted aromatic compounds have shown a wide range of activities, including antimicrobial and anticancer properties.
Safety and Handling
Benzylic bromides are generally considered to be lachrymators and skin irritants. They are also alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a potentially useful, yet undercharacterized, chemical intermediate. This guide provides a foundational understanding of its expected chemical properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physical and biological properties, which may open new avenues for its application in synthetic and medicinal chemistry.
Synthesis of 1-(bromomethyl)-4-propoxybenzene from p-Propoxytoluene: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-(bromomethyl)-4-propoxybenzene from p-propoxytoluene via benzylic bromination. This guide details the underlying chemical principles, experimental protocols, and characterization of the final product.
Introduction
The synthesis of this compound from p-propoxytoluene is a key transformation in organic synthesis, providing a versatile intermediate for the introduction of the 4-propoxybenzyl group in the development of new chemical entities. This transformation is typically achieved through a free-radical halogenation at the benzylic position of the p-propoxytoluene. The most common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This guide provides a comprehensive overview of this synthesis, including detailed experimental procedures and characterization data.
Reaction Principle
The core of this synthesis is the selective bromination of the benzylic carbon of p-propoxytoluene. This is a radical chain reaction initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. The initiator radical then abstracts a hydrogen atom from the N-Br bond of NBS to generate a bromine radical.
The bromine radical subsequently abstracts a hydrogen atom from the benzylic methyl group of p-propoxytoluene. This step is highly favored due to the formation of a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. The use of NBS is crucial as it maintains a low, steady concentration of bromine, thus minimizing competing electrophilic aromatic substitution on the electron-rich benzene ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | p-Propoxytoluene | Commercially Available |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Commercially Available |
| Solvent | Carbon Tetrachloride (CCl4) or 1,2-Dichlorobenzene | Commercially Available |
| Reaction Temperature | Reflux (approx. 77 °C for CCl4) or 80 °C | [1][2] |
| Reaction Time | 8 hours | [1][2] |
| Reported Yield | 90-92% | [1][2] |
| Purification Method | Recrystallization or Column Chromatography | [1] |
Detailed Experimental Protocols
Two effective protocols for the synthesis of this compound are presented below.
Protocol 1: Using AIBN in Carbon Tetrachloride[1]
This protocol is based on a standard Wohl-Ziegler bromination procedure.
Materials:
-
p-Propoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of p-propoxytoluene in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.
-
The reaction mixture is refluxed for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., hexane) to afford this compound as a crystalline solid.
Protocol 2: Using AIBN in 1,2-Dichlorobenzene[2]
This protocol offers an alternative solvent to the ozone-depleting carbon tetrachloride.
Materials:
-
p-Propoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve p-propoxytoluene in 1,2-dichlorobenzene.
-
Add N-bromosuccinimide (2.0 equivalents) and AIBN (0.04 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the succinimide by-product by filtration.
-
The solvent is removed under vacuum.
-
The residue is purified by silica gel column chromatography to yield pure this compound.
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Radical Chain Mechanism
Caption: Radical chain mechanism for the benzylic bromination of p-propoxytoluene.
Characterization Data
The final product, this compound, can be characterized by standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the propoxy group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen), aromatic protons in the para-substituted region, and a singlet for the benzylic methylene protons. The benzylic protons (-CH₂Br) are expected to appear as a singlet at approximately 4.3-4.5 ppm.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the three carbons of the propoxy group, the four unique carbons of the benzene ring, and the benzylic carbon.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product and show a characteristic isotopic pattern for a monobrominated compound.
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and solvents involved in this synthesis.
References
1-(bromomethyl)-4-propoxybenzene IUPAC name and structure
An In-depth Technical Guide to 1-(bromomethyl)-4-propoxybenzene: IUPAC Name, Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a para-substituted aromatic compound of interest in organic synthesis and potential applications in drug discovery and materials science. Due to its bifunctional nature, possessing both a reactive benzylic bromide and a stable propoxy ether, this molecule serves as a valuable building block for the introduction of the 4-propoxybenzyl moiety.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a benzene ring substituted at the 1 and 4 positions with a bromomethyl (-CH₂Br) group and a propoxy (-OCH₂CH₂CH₃) group, respectively.
Chemical Structure:
Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₀H₁₃BrO | - |
| Molecular Weight | 229.11 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | By analogy to similar compounds |
| Boiling Point | > 250 °C | Estimated to be higher than 1-bromo-4-propoxybenzene (approx. 245 °C) |
| Density | ~1.3 g/cm³ | Estimated to be similar to related brominated aromatic ethers |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) | Typical for aryl bromides and ethers |
Synthesis of this compound
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound. These methods leverage fundamental and well-established organic reactions.
Route A: Benzylic Bromination of 4-Propoxytoluene
This approach involves the free-radical bromination of the benzylic methyl group of 4-propoxytoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the standard method for this transformation.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxytoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting material. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Route B: Williamson Ether Synthesis from 4-(Bromomethyl)phenol
This alternative synthesis involves the formation of the ether linkage via a Williamson ether synthesis. This method is particularly useful if 4-(bromomethyl)phenol is a more readily available starting material.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)phenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, such as potassium carbonate (1.5 equivalents), and stir the suspension.
-
Alkylation: To the resulting phenoxide solution, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting phenol is consumed, as monitored by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts. If DMF was used as the solvent, it can be removed under high vacuum. Otherwise, dilute the filtrate with a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to afford the desired this compound.
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the two proposed synthetic routes for this compound.
Caption: Synthetic Route A: Benzylic Bromination.
Caption: Synthetic Route B: Williamson Ether Synthesis.
Potential Applications in Research and Development
This compound is a versatile intermediate for organic synthesis. The benzylic bromide is a reactive electrophile suitable for nucleophilic substitution reactions, allowing for the introduction of the 4-propoxybenzyl group onto a wide range of substrates, including amines, alcohols, thiols, and carbanions. This moiety is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The propoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.
In materials science, this compound can be used in the synthesis of polymers and functional materials where the 4-propoxybenzyl group can impart specific properties such as thermal stability or liquid crystalline behavior.
Safety and Handling
As a benzylic bromide, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.
A Technical Guide to the Spectroscopic Analysis of 1-(bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(bromomethyl)-4-propoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of information from analogous compounds and predictive analysis based on established spectroscopic principles. This document also outlines standardized experimental protocols for obtaining such spectra and includes a visual workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.32 | Doublet | 2H | ~8.5 | Ar-H (ortho to -CH₂Br) |
| ~6.88 | Doublet | 2H | ~8.5 | Ar-H (ortho to -OPr) |
| ~4.50 | Singlet | 2H | - | -CH₂ Br |
| ~3.92 | Triplet | 2H | ~6.6 | -OCH₂ CH₂CH₃ |
| ~1.80 | Sextet | 2H | ~7.4 | -OCH₂CH₂ CH₃ |
| ~1.03 | Triplet | 3H | ~7.4 | -OCH₂CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | C -OPr |
| ~131.0 | C -CH₂Br |
| ~130.0 | Ar-C H (ortho to -CH₂Br) |
| ~115.0 | Ar-C H (ortho to -OPr) |
| ~69.7 | -OC H₂CH₂CH₃ |
| ~33.5 | -C H₂Br |
| ~22.5 | -OCH₂C H₂CH₃ |
| ~10.5 | -OCH₂CH₂C H₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1610, 1510 | Strong | Aromatic C=C Bending |
| ~1245 | Strong | Aryl-O-Alkyl Ether C-O Stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-Alkyl Ether C-O Stretch (symmetric) |
| ~1220 | Medium | -CH₂-Br Wagging |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~620 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 230/232 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 151 | High | [M - Br]⁺ |
| 121 | Medium | [M - Br - C₃H₆]⁺ or [C₇H₇O]⁺ |
| 107 | Medium | [M - Br - C₃H₇]⁺ |
| 93 | Medium | [C₆H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar organic compounds).[1]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.[1]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[1]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount of the solid sample (a few milligrams) into a clean vial.
-
Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.[3]
-
Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, more dilute sample. If the peaks are too weak, add another drop of the solution to the plate and re-run the spectrum.[3]
-
After analysis, clean the salt plate with a dry solvent and store it in a desiccator.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
The sample is vaporized in a high vacuum environment.[4]
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]
-
This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (radical cation).[6]
-
-
Mass Analysis and Detection:
-
The newly formed ions are accelerated by an electric field into the mass analyzer.[6]
-
The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[6]
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.[5] The most intense peak is designated as the base peak with 100% relative abundance.[5]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound.
Caption: A flowchart of the spectroscopic analysis process.
References
- 1. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-(Bromomethyl)-4-phenoxybenzene | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 6. 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 1-(bromomethyl)-4-propoxybenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(bromomethyl)-4-propoxybenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from the structurally analogous compound, 4-bromobenzyl bromide, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented, alongside logical workflows visualized with Graphviz diagrams.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, a haloalkane, is a polar molecule due to the presence of the bromine and oxygen atoms. However, the bulky nonpolar benzene ring and propoxy group also contribute significantly to its overall character. Consequently, it is expected to be soluble in a range of organic solvents and sparingly soluble in water.
Data Presentation: Solubility of a Structural Analog
As a close structural analog, the solubility of 4-bromobenzyl bromide can provide an initial estimate for the behavior of this compound. It is important to note that the propoxy group in the target compound will influence its polarity and hydrogen bonding capabilities, potentially altering its solubility profile compared to the analog.
| Solvent Classification | Solvent | Solubility of 4-bromobenzyl bromide |
| Protic Solvents | Ethanol (hot) | Soluble |
| Ethanol (cold) | Sparingly Soluble | |
| Glacial Acetic Acid | Soluble | |
| Aprotic Solvents | Diethyl Ether | Soluble |
| Dichloromethane | Soluble | |
| Benzene | Soluble | |
| Carbon Disulfide | Soluble | |
| Aqueous Solvent | Water | Sparingly Soluble |
Table 1: Qualitative solubility of 4-bromobenzyl bromide in various organic solvents. This data is presented as a proxy for this compound due to the lack of specific data for the latter.[1][2]
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for various applications in research and development. Below are detailed methodologies for both qualitative and quantitative assessment of solubility.
Qualitative Solubility Assessment
This method provides a rapid and straightforward determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
Test tubes
-
Vortex mixer
-
Pipettes
-
Spatula
-
Compound of interest (e.g., this compound)
-
A selection of organic solvents
Procedure:
-
Add approximately 10-20 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.
-
If the solid has not dissolved, add another 1 mL of the solvent and repeat the agitation.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Gravimetric Method)
This method allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.
Materials:
-
Scintillation vials with caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution by adding an excess amount of the compound to a scintillation vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight of the dissolved solid is achieved.
-
Weigh the dish or vial containing the dried solute.
-
Calculate the solubility in mg/mL or mol/L using the following formula:
Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of supernatant in mL)
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for qualitative solubility determination.
Caption: Workflow for quantitative solubility determination.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding a compound's solubility is a critical first step. Poor solubility can hinder absorption and bioavailability, rendering a potentially effective drug candidate useless. The logical relationship between solubility and drug development progression is illustrated below.
Caption: The critical role of solubility in drug development.
This technical guide serves as a foundational resource for understanding and determining the solubility of this compound. While direct quantitative data remains elusive, the provided information on a structural analog and detailed experimental protocols will empower researchers to effectively characterize this compound for their specific applications.
References
Stability and Storage of 1-(bromomethyl)-4-propoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(bromomethyl)-4-propoxybenzene. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, general principles of benzylic halide reactivity, and established protocols for stability testing.
Core Concepts: Chemical Stability
This compound belongs to the class of benzylic bromides. The reactivity and, consequently, the stability of this compound are largely dictated by the C-Br bond at the benzylic position. This bond is susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation or radical. This inherent reactivity makes the compound prone to degradation via several pathways, primarily nucleophilic substitution and elimination reactions.
Factors Influencing Stability:
-
Nucleophiles: The presence of nucleophiles, such as water, alcohols, amines, and bases, can lead to rapid degradation through SN1 or SN2 substitution reactions.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.
-
Light: Exposure to light, particularly UV light, can initiate free-radical chain reactions, leading to polymerization or other degradation products.
-
Moisture: As a potent nucleophile, water can hydrolyze the compound to the corresponding benzylic alcohol and hydrobromic acid.
Recommended Storage and Handling
To ensure the integrity of this compound, stringent storage and handling procedures are necessary. The following recommendations are based on best practices for reactive benzylic halides.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Minimizes the rate of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. Use amber or opaque containers. | Avoids light-induced degradation. |
| Container | Use tightly sealed containers made of inert materials (e.g., glass). | Prevents contamination and reaction with container materials. |
| Incompatible Materials | Store away from strong oxidizing agents, bases, amines, and alcohols.[1] | Avoids rapid decomposition and potentially hazardous reactions. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and nucleophilic substitution.
References
Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 1-(bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the hazards and safety precautions for 1-(bromomethyl)-4-propoxybenzene, a benzylic bromide derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related analogues, such as 1-(bromomethyl)-4-ethoxybenzene, and the broader class of benzylic bromides to provide a comprehensive overview of potential risks and safe handling protocols. This information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance, sharing toxicological properties with other benzylic bromides. The primary hazards are associated with its reactivity as an alkylating agent.
GHS Classification (Anticipated, based on analogues):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
Note: This classification is extrapolated from data for structurally similar compounds and should be treated as a precautionary guideline.
Toxicological Profile
Benzylic bromides are known irritants and lachrymators (tear-inducing agents)[1][2][3]. Their toxicity stems from their ability to act as alkylating agents, reacting with nucleophilic functional groups in biological molecules like DNA, RNA, and proteins. This can lead to cellular damage and potential mutagenicity[4].
Quantitative Toxicity Data (for 1-bromo-4-(bromomethyl)benzene):
| Endpoint | Species | Route | Value |
| LD50 | Rabbit | Dermal | >= 2000 mg/kg |
Source: Safety Data Sheet for Benzene, 1-bromo-4-(bromomethyl)-[5]
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound and related compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use. |
| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a certified chemical fume hood. If the potential for inhalation exists despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Engineering Controls
All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.
Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or dust. Use non-sparking tools and ensure adequate ventilation.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[7]
Spill and Leak Procedures
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up large spills without appropriate training and equipment.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Considerations
Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Visualizing a Proactive Approach to Safety
The following diagrams illustrate key logical relationships and workflows for ensuring safety when working with this compound.
Caption: A workflow for identifying and mitigating hazards associated with this compound.
Caption: A protocol for responding to an emergency involving this compound.
Generalized Signaling Pathway of Toxicity for Benzylic Bromides
As alkylating agents, benzylic bromides like this compound can exert their toxicity by covalently modifying biological macromolecules. The following diagram illustrates this general mechanism.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 4. Mutagenicity of benzylic acetates, sulfates and bromides of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Benzylic Bromination of 4-Propoxytoluene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and relevant data for the benzylic bromination of 4-propoxytoluene. This reaction is a cornerstone of synthetic chemistry, enabling the functionalization of the benzylic position for the synthesis of various pharmaceutical and chemical intermediates.
Core Reaction Mechanism: Free-Radical Halogenation
The benzylic bromination of 4-propoxytoluene proceeds via a free-radical chain mechanism, most commonly facilitated by N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][2] This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][3] The C-H bonds at the benzylic position are weaker than other sp³ hybridized C-H bonds, further favoring this reaction pathway.[3]
The mechanism is characterized by three distinct stages: initiation, propagation, and termination.
-
Initiation: The process begins with the homolytic cleavage of the radical initiator or the N-Br bond of NBS to generate a small number of radicals.[4] These radicals initiate the chain reaction. In the presence of trace amounts of HBr, NBS can also produce a low, steady concentration of molecular bromine (Br₂).[3][5] UV light or heat then cleaves the Br-Br bond homolytically to form two bromine radicals (Br•).[3][6]
-
Propagation: This is a two-step cyclic process.
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-propoxytoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 4-propoxybenzyl radical and hydrogen bromide (HBr).[4]
-
The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the desired product, 4-propoxybenzyl bromide, and a new bromine radical, which continues the chain reaction.[4][6]
-
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.
The use of NBS is critical for the success of this reaction as it maintains a very low concentration of Br₂.[1][3] This suppresses competitive electrophilic addition reactions to the aromatic ring, which would be favored at higher Br₂ concentrations.[2]
Reaction Pathway Diagram
Caption: Free-radical mechanism for the benzylic bromination of 4-propoxytoluene.
Experimental Protocols
While specific protocols for 4-propoxytoluene are not extensively published, a general and reliable procedure can be adapted from methods used for similarly substituted toluenes. The Wohl-Ziegler reaction is the most common approach.[1][2]
General Protocol for Benzylic Bromination using NBS
Materials:
-
4-Propoxytoluene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)
-
Radical Initiator: Azobisisobutyronitrile (AIBN) (0.02 - 0.05 equivalents)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)[7][8] (Note: Carbon tetrachloride (CCl₄) was traditionally used but is now phased out due to toxicity[1][2])
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-propoxytoluene and the chosen solvent (e.g., CH₃CN).
-
Reagent Addition: Add N-bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent, e.g., ~82°C for acetonitrile) with vigorous stirring. The reaction can be monitored by TLC or GC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
The succinimide byproduct will precipitate. Remove it by vacuum filtration and wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings. Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from hexane) or column chromatography on silica gel to yield pure 4-propoxybenzyl bromide.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for benzylic bromination.
Quantitative Data
Quantitative data for the benzylic bromination of 4-propoxytoluene specifically is scarce in the literature. However, data from analogous reactions with substituted toluenes provides a strong indication of expected yields and conditions. The electron-donating nature of the propoxy group is not expected to significantly hinder the radical mechanism at the benzylic position, provided appropriate radical conditions are maintained.
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |
| Toluene | NBS | AIBN, heat | CCl₄ | High | [9] |
| Ethyl 4-methylbenzoate | Liquid Bromine | Heat (136-140°C) | None | ~86% | [10] |
| p-Toluic Acid | NBS | Visible Light (10W LED) | CH₃CN | 77% (mean) | [8] |
| 2,6,7-trimethyl-quinazolinone | NBS | Photo-initiated | CH₂Cl₂ | 80% | [7] |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN, 80°C | 1,2-Dichlorobenzene | 90% | [11] |
Table 1: Reported yields for benzylic bromination of various toluene derivatives.
The data indicates that high yields are achievable for a range of substituted toluenes under various conditions. For 4-propoxytoluene, yields in the range of 75-90% can be reasonably expected with an optimized procedure. The choice of solvent has evolved, with safer alternatives like acetonitrile, dichloromethane, and 1,2-dichlorobenzene replacing the historically used but toxic carbon tetrachloride.[7][8][11]
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]
- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxybenzene, an aromatic ether, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its reactivity is largely dictated by the electron-donating propoxy group, which activates the benzene ring towards electrophilic attack and directs incoming substituents to the ortho and para positions. This guide provides a comprehensive overview of the core electrophilic substitution reactions of 4-propoxybenzene, including nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of these reactions.
The propoxy group, an ortho-, para-director, significantly influences the regioselectivity of these reactions. This directing effect is a consequence of the resonance stabilization of the carbocation intermediate, also known as the arenium ion or sigma complex, formed during the substitution process. The lone pair of electrons on the oxygen atom of the propoxy group can be delocalized into the benzene ring, creating areas of high electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Core Electrophilic Substitution Reactions
The primary electrophilic substitution reactions of 4-propoxybenzene are summarized below. While specific quantitative data for 4-propoxybenzene is not extensively available in the literature, the reactivity is analogous to that of anisole (methoxybenzene), a closely related and well-studied compound. The data presented for anisole can be considered a reliable indicator of the expected outcomes for 4-propoxybenzene.
General Mechanism of Electrophilic Aromatic Substitution
The fundamental mechanism for electrophilic aromatic substitution on 4-propoxybenzene proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate.
Caption: General mechanism of electrophilic aromatic substitution on 4-propoxybenzene.
Nitration
Nitration of 4-propoxybenzene introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the activating and ortho-, para-directing nature of the propoxy group, the reaction is expected to be rapid and yield a mixture of 2-nitro-4-propoxybenzene and 4-nitro-1-propoxybenzene.
Quantitative Data (Based on analogy with Anisole)
| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0-10 °C | 2-Nitro-4-propoxybenzene, 4-Nitro-1-propoxybenzene | ~30:70 | High |
Experimental Protocol (General Procedure)
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Reaction: To the chilled nitrating mixture, add 4-propoxybenzene dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours). Pour the mixture onto crushed ice.
-
Work-up: The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to separate the ortho and para isomers.
Caption: Experimental workflow for the nitration of 4-propoxybenzene.
Halogenation
Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Bromination, for instance, is typically achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃ or in a polar solvent like acetic acid. The reaction is expected to be highly regioselective, favoring the para-substituted product due to the steric hindrance of the propoxy group at the ortho positions.
Quantitative Data (Based on analogy with Anisole)
| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |
| Bromination | Br⁺ | Br₂, FeBr₃ or Acetic Acid, Room Temp. | 2-Bromo-4-propoxybenzene, 4-Bromo-1-propoxybenzene | ~10:90 | High |
Experimental Protocol (General Procedure for Bromination)
-
Dissolution: Dissolve 4-propoxybenzene in a suitable solvent (e.g., glacial acetic acid or a non-polar solvent like carbon tetrachloride if using a Lewis acid).
-
Addition of Bromine: To the stirred solution, add a solution of bromine in the same solvent dropwise at room temperature. The red-brown color of bromine should disappear as it reacts.
-
Reaction Completion: Continue stirring until the reaction is complete, which can be monitored by the persistence of the bromine color.
-
Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine. If a Lewis acid was used, the mixture should be washed with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product can be purified by distillation or recrystallization.
Caption: Logical relationship in the halogenation of 4-propoxybenzene.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). A significant drawback of this reaction is the potential for carbocation rearrangements to form more stable carbocations, leading to a mixture of products. Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. Using a bulky alkylating agent can favor para-substitution due to steric hindrance.
Quantitative Data (General Expectation)
| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |
| Alkylation | R⁺ (Carbocation) | Alkyl Halide, AlCl₃ | Mixture of alkylated products (ortho, para, and rearranged) | Variable, para favored with bulky groups | Moderate to High |
Experimental Protocol (General Procedure)
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in an excess of 4-propoxybenzene (which can also act as the solvent) in a flask equipped with a stirrer and a reflux condenser.
-
Alkyl Halide Addition: Add the alkyl halide dropwise to the stirred suspension at a controlled temperature (often at or below room temperature).
-
Reaction: After the addition, the mixture is stirred for a period of time, sometimes with gentle heating, to complete the reaction.
-
Work-up: The reaction mixture is cooled and then cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried. The product is isolated by fractional distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a more controlled reaction that introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The resulting acyl-substituted product is less reactive than the starting material, preventing polyacylation. The reaction is highly regioselective, with the para-isomer being the predominant product.
Quantitative Data (Based on analogy with Anisole)
| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |
| Acylation | R-C=O⁺ (Acylium ion) | Acyl Halide/Anhydride, AlCl₃ | 4-Propoxyacetophenone | Highly para-selective (>95%) | High |
Experimental Protocol (General Procedure for Acetylation)
-
Complex Formation: In a dry flask, add anhydrous aluminum chloride to a solvent such as dichloromethane or nitrobenzene, followed by the dropwise addition of acetyl chloride, keeping the temperature low.
-
Substrate Addition: To this stirred mixture, add 4-propoxybenzene dropwise at a controlled temperature.
-
Reaction: The reaction mixture is then stirred at room temperature or with gentle heating for a specified duration.
-
Work-up: The mixture is poured onto ice-cold dilute hydrochloric acid to hydrolyze the aluminum complex.
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and the solvent evaporated. The resulting 4-propoxyacetophenone can be purified by recrystallization or distillation.
Caption: Comparison of Friedel-Crafts Alkylation and Acylation pathways.
Conclusion
Potential Applications of 1-(bromomethyl)-4-propoxybenzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-4-propoxybenzene is a versatile, yet underexplored, synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive benzylic bromide and a lipophilic propoxy group makes it an attractive building block for the synthesis of novel bioactive molecules. This technical guide explores the core applications of this compound, detailing its potential use in the construction of diverse molecular scaffolds. While direct biological data on this specific compound is limited in publicly available literature, this document extrapolates its potential from the well-established roles of its constituent functional groups in drug design and discovery. We provide detailed hypothetical experimental protocols, summarize relevant quantitative data from structurally similar compounds, and present visualizations of synthetic and biological pathways to guide researchers in harnessing the potential of this valuable chemical entity.
Introduction: The Medicinal Chemistry Context
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Success in this endeavor often hinges on the availability of versatile chemical building blocks that can be readily incorporated into diverse molecular architectures. This compound emerges as such a candidate, offering a strategic combination of features:
-
The Benzylic Bromide Moiety: This functional group is a highly reactive electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-propoxybenzyl group onto a wide range of nucleophilic scaffolds, such as amines, phenols, thiols, and carbanions. This is a common strategy for building molecular complexity in drug discovery programs.
-
The 4-Propoxybenzene Moiety: The propoxy group imparts several desirable characteristics to a potential drug candidate. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The alkoxybenzene motif is a common feature in many approved drugs and is known to engage in favorable interactions with various biological targets. The introduction of bromine into a molecule can also influence its pharmacokinetic and pharmacodynamic properties, sometimes leading to enhanced potency or altered metabolism.[1][2]
This guide will focus on the potential applications of this compound as a synthetic intermediate for the creation of new chemical entities with potential therapeutic value.
Potential Therapeutic Targets and Applications
While no specific biological activity has been extensively reported for derivatives of this compound, the structural motifs it can generate are prevalent in molecules targeting a range of diseases. Based on the known activities of compounds containing alkoxybenzene and benzyl-substituted moieties, potential therapeutic areas for derivatives of this compound could include:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature alkoxybenzene groups that occupy hydrophobic pockets in the target protein. For instance, alkoxy flavone derivatives have shown antitumor activity through the activation of caspases.[3][4]
-
Infectious Diseases: The lipophilicity imparted by the propoxy group can be advantageous for developing antibacterial and antifungal agents that need to penetrate microbial cell walls.
-
Inflammation and Immunology: Alkoxy-substituted aromatic rings are found in a number of anti-inflammatory compounds. For example, derivatives of 2,4,5-trimethylpyridin-3-ol with alkoxy groups have been investigated for their activity against inflammatory bowel disease.
-
Central Nervous System (CNS) Disorders: The ability to tune lipophilicity is crucial for designing drugs that can cross the blood-brain barrier. Substituted phenethylamines and related structures with alkoxy groups are well-known classes of CNS-active compounds.[5]
Synthetic Utility and Experimental Protocols
The primary utility of this compound in medicinal chemistry is as an alkylating agent. Its benzylic bromide is susceptible to SN2 displacement by a variety of nucleophiles. Below are detailed, representative experimental protocols for key transformations.
O-Alkylation of Phenols (Williamson Ether Synthesis)
This reaction is fundamental for the synthesis of diaryl ethers, a common motif in bioactive molecules.
Experimental Protocol:
-
To a solution of a substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
This compound (1.1 eq.) is added, and the reaction mixture is heated to 60 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water (3x) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-propoxybenzyl ether.[6][7]
N-Alkylation of Heterocycles
This protocol is applicable to a wide range of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and indoles, which are privileged scaffolds in medicinal chemistry.
Experimental Protocol:
-
To a solution of the N-heterocycle (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.1 eq.) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.
-
The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the N-(4-propoxybenzyl) heterocycle.
Quantitative Data from Structurally Related Compounds
To provide a perspective on the potential biological activity of molecules derived from this compound, the following table summarizes the in vitro activity of structurally related compounds containing alkoxybenzene moieties. It is important to note that this data is for illustrative purposes and the activity of new derivatives will be highly dependent on the overall molecular structure.
| Compound Class | Target/Assay | Representative IC₅₀/GI₅₀ (µM) | Reference |
| Alkoxy Flavone Derivatives | Antitumor (MCF-7 cell line) | 3.17 - 10.78 | [3][4] |
| 4-(4-Benzyloxy)phenoxypiperidines | LSD1 Inhibition | 4 | |
| 4-Substituted Benzophenone Ethers | Antileishmanial (L. major) | 1.19 - 82.30 (µg/mL) | [2] |
Visualizing Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate library.
Hypothetical Signaling Pathway
Derivatives of this compound could potentially be designed to inhibit a signaling pathway implicated in cancer, such as the Raf-MEK-ERK pathway. The 4-propoxybenzyl moiety could be designed to bind to a hydrophobic pocket of a kinase like BRAF.
Conclusion
This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its straightforward reactivity, combined with the favorable physicochemical properties it can impart to a molecule, makes it a valuable tool for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. While direct biological data for this specific compound is scarce, the principles of medicinal chemistry and the known bioactivities of related structures strongly suggest that derivatives of this compound are worthy of further investigation in drug discovery programs. The synthetic protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Synthesis of 1-(bromomethyl)-4-propoxybenzene: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes for 1-(bromomethyl)-4-propoxybenzene, a key intermediate in various chemical syntheses. The document details established methodologies, presents quantitative data for analogous transformations, and outlines detailed experimental protocols. The synthesis of this compound is primarily approached through two main pathways: the radical bromination of 4-propoxytoluene and the conversion of 4-propoxybenzyl alcohol into the corresponding bromide.
Synthetic Pathways
Two principal synthetic strategies have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.
Route 1: Benzylic Bromination of 4-Propoxytoluene
This approach involves the free-radical bromination of the benzylic methyl group of 4-propoxytoluene. The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under photolytic or thermal conditions. The reaction is typically carried out in a non-polar solvent to suppress competitive electrophilic aromatic bromination.
Caption: Synthetic Route 1: Benzylic Bromination.
Route 2: Conversion of 4-Propoxybenzyl Alcohol
This pathway utilizes 4-propoxybenzyl alcohol as the starting material, which is then converted to the target benzyl bromide. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and reagents for the Appel reaction, such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). These methods generally proceed via nucleophilic substitution.
Caption: Synthetic Route 2: From 4-Propoxybenzyl Alcohol.
Quantitative Data Summary
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-Methylbenzonitrile | NBS, AIBN, CCl₄ | 4-(Bromomethyl)benzonitrile | 90% | [1] |
| Substituted Benzyl Alcohol | PBr₃, DCM | Substituted Benzyl Bromide | >90% (typical) | [2][3] |
| General Alcohol | PPh₃, CBr₄, DCM | Alkyl Bromide | High (typical) | [4][5] |
Experimental Protocols
The following are detailed, representative experimental protocols for the two primary synthetic routes. These protocols are adapted from established procedures for structurally similar compounds and should be considered as a starting point for optimization.
Protocol 1: Benzylic Bromination of 4-Propoxytoluene with NBS
This protocol is adapted from the benzylic bromination of 4-methylbenzonitrile.[1]
Workflow:
Caption: Workflow for Benzylic Bromination.
Materials:
-
4-Propoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxytoluene (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.05 equivalents) to the solution.
-
Heat the mixture to reflux and maintain reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC. The reaction can be initiated with a UV lamp if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
Protocol 2: Conversion of 4-Propoxybenzyl Alcohol with PBr₃
This protocol is a general procedure for the conversion of primary alcohols to bromides using phosphorus tribromide.[2][3]
Workflow:
Caption: Workflow for Alcohol to Bromide Conversion.
Materials:
-
4-Propoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice or into ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify this compound by vacuum distillation or column chromatography on silica gel.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: benzylic bromination of 4-propoxytoluene and nucleophilic substitution of 4-propoxybenzyl alcohol. The choice of method will be dictated by factors such as precursor availability, scalability, and safety considerations. The provided protocols, adapted from reliable literature precedents for similar molecules, offer a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis using 1-(bromomethyl)-4-propoxybenzene
Abstract
This document provides a detailed protocol for the synthesis of unsymmetrical ethers via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. The protocol focuses on the reaction of 1-(bromomethyl)-4-propoxybenzene, a primary benzylic halide, with an alcohol to form a target ether. This method is widely applicable in medicinal chemistry and materials science for constructing complex molecules.[1][2][3] The procedure outlines reagent preparation, reaction execution, product workup, purification, and characterization, tailored for researchers in drug development and chemical synthesis.
Introduction
The Williamson ether synthesis is a robust and versatile SN2 reaction for preparing both symmetrical and unsymmetrical ethers.[1] The reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[4][5] Due to its reliability and broad scope, it remains one of the most popular methods for ether formation in both laboratory and industrial settings.[1]
The general mechanism involves two primary steps:
-
Deprotonation: An alcohol is deprotonated by a base to form a highly nucleophilic alkoxide ion.
-
SN2 Attack: The alkoxide attacks the primary alkyl halide, displacing the halide and forming a new carbon-oxygen bond to yield the ether.[1][5]
This protocol details the synthesis of 1-(ethoxymethyl)-4-propoxybenzene by reacting this compound with ethanol in the presence of a base. The chosen alkyl halide, this compound, is an ideal substrate as primary benzylic halides are highly reactive in SN2 reactions and less prone to competing elimination reactions.[6][7]
Reaction Scheme
The overall chemical transformation is depicted below. An ethoxide nucleophile, generated in situ from ethanol and a base, displaces the bromide from this compound.
Figure 1. General reaction scheme for the synthesis of 1-(ethoxymethyl)-4-propoxybenzene.
Experimental Protocol
This procedure is a general guideline and can be optimized by adjusting reaction times, temperatures, or purification methods based on laboratory-specific monitoring (e.g., Thin-Layer Chromatography).
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Grade |
| This compound | C₁₀H₁₃BrO | 229.11 | Sigma-Aldrich | ≥97% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Fisher Scientific | Anhydrous, ≥99.5% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Acros Organics | Anhydrous, fine powder |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | VWR Chemicals | Anhydrous, ≥99.8% |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | ACS Reagent |
| Deionized Water (H₂O) | H₂O | 18.02 | In-house | N/A |
| Brine (Saturated NaCl solution) | NaCl(aq) | N/A | In-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | ≥97% |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
3.2. Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel on aluminum backing)
3.3. Detailed Procedure
Figure 2. High-level experimental workflow for the Williamson ether synthesis.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.36 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (1.21 g, 8.72 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (20 mL) followed by absolute ethanol (0.51 mL, 8.72 mmol, 2.0 equiv.).
-
Attach a reflux condenser to the flask.
Step 2: Reaction
-
Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Allow the mixture to stir vigorously under reflux for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the ether product should appear.
Step 3: Workup
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Filter the mixture through a pad of celite or filter paper to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the flask and the filter cake with a small amount of diethyl ether (~10 mL).
-
Transfer the filtrate to a separatory funnel and wash successively with deionized water (2 x 20 mL) and brine (1 x 20 mL).[8]
-
Separate the organic layer.
Step 4: Purification
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil using flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate is recommended to isolate the pure ether.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.
Step 5: Characterization
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic C-O-C ether stretch.
-
3.4. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound is a lachrymator and irritant. Handle with care.
-
Organic solvents (acetonitrile, diethyl ether) are flammable. Keep away from ignition sources.
Data Presentation
The following table provides a template for recording quantitative data for this synthesis. Values are representative for the protocol described above.
Table 1: Summary of Quantitative Reaction Data
| Compound | Role | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | Electrophile | 229.11 | 4.36 | 1.00 g | 1.0 |
| Ethanol | Nucleophile | 46.07 | 8.72 | 0.51 mL | 2.0 |
| Potassium Carbonate | Base | 138.21 | 8.72 | 1.21 g | 2.0 |
| Acetonitrile | Solvent | 41.05 | N/A | 20 mL | N/A |
| Product: 1-(ethoxymethyl)-4-propoxybenzene | Product | 194.27 | - | 0.75 g (Typical) | - |
| Theoretical Yield | - | - | 4.36 | 0.85 g | - |
| Percentage Yield | - | - | - | 88% (Typical) | - |
Troubleshooting and Discussion
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide or deactivate the alkoxide. Reaction time can also be extended.
-
Incomplete Reaction: If TLC shows significant starting material remaining, the base may not be sufficiently strong or the temperature may be too low. While K₂CO₃ is often sufficient, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, though it requires more stringent anhydrous conditions and handling precautions.[10][11]
-
Side Reactions: The primary competing reaction in a Williamson synthesis is E2 elimination.[6] This is minimized by using a primary alkyl halide, as is the case here. With secondary or tertiary halides, elimination becomes the major pathway.[5]
-
Purification: The polarity of the product is similar to the starting material. Careful column chromatography is essential for obtaining a pure sample. Monitor fractions closely with TLC.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. francis-press.com [francis-press.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-(bromomethyl)-4-propoxybenzene as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-propoxybenzene is a versatile alkylating agent widely employed in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to a substituted benzene ring. This feature makes it an excellent electrophile for nucleophilic substitution reactions, particularly for the alkylation of heteroatoms such as oxygen and nitrogen. The propoxy group on the benzene ring modulates the compound's lipophilicity and electronic properties, which can be advantageous in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, namely the O-alkylation of phenols and the N-alkylation of imidazoles. These reactions are fundamental in the construction of more complex molecular architectures relevant to drug discovery and materials science.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| CAS Number | 53396-16-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~135-137 °C at 10 mmHg |
| Solubility | Soluble in common organic solvents such as THF, DMF, acetonitrile, and chlorinated solvents. Insoluble in water. |
Applications in Organic Synthesis
The primary application of this compound is the introduction of the 4-propoxybenzyl group onto a substrate. This moiety can serve as a protective group or as a key structural component of the target molecule.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The reaction of this compound with phenols or alcohols is a classic example of the Williamson ether synthesis, proceeding via an Sₙ2 mechanism. This reaction is a reliable method for the formation of aryl and alkyl ethers.
Reaction Scheme:
Experimental Protocol: Synthesis of 4-((4-Propoxybenzyl)oxy)benzonitrile
This protocol details the O-alkylation of 4-cyanophenol with this compound.
Materials:
-
This compound
-
4-Cyanophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-((4-propoxybenzyl)oxy)benzonitrile.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-70 °C |
| Purity (by HPLC) | >98% |
N-Alkylation of Imidazoles
This compound can be used to alkylate the nitrogen atom of imidazole and its derivatives. This reaction is crucial for the synthesis of various biologically active compounds and ionic liquids. The reaction typically proceeds in the presence of a base to deprotonate the imidazole nitrogen.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(4-Propoxybenzyl)-1H-imidazole
This protocol describes the N-alkylation of imidazole with this compound.
Materials:
-
This compound
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield 1-(4-propoxybenzyl)-1H-imidazole.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to room temperature |
| Purity (by NMR) | >95% |
Visualizations
Experimental Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of 4-cyanophenol.
Logical Relationship in Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis.
Safety Information
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere. All reactions should be performed by trained personnel.
Conclusion
This compound is a valuable reagent for the introduction of the 4-propoxybenzyl group in organic synthesis. The protocols provided for O- and N-alkylation demonstrate its utility in forming ether and C-N bonds, respectively. These reactions are generally high-yielding and can be adapted for a wide range of substrates, making this alkylating agent a useful tool for researchers in synthetic and medicinal chemistry. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.
Application Notes and Protocols: Reaction of 1-(Bromomethyl)-4-propoxybenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-(bromomethyl)-4-propoxybenzene with primary amines is a classical nucleophilic substitution reaction that leads to the formation of N-substituted secondary amines. This synthetic route is of significant interest in medicinal chemistry and drug development due to the prevalence of the N-((4-propoxyphenyl)methyl)amine scaffold in various biologically active compounds. This core structure is notably found in molecules targeting the opioid receptor system, highlighting its potential for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the synthesis of N-((4-propoxyphenyl)methyl)amine derivatives. It includes a general reaction scheme, a detailed experimental protocol for a representative reaction, a summary of expected yields and spectroscopic data for a series of analogs, and an overview of the potential applications of these compounds in drug discovery, particularly in the context of opioid receptor modulation.
Reaction Principle and General Scheme
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound. The lone pair of electrons on the nitrogen atom of the primary amine forms a new carbon-nitrogen bond, while the carbon-bromine bond is cleaved, with bromide acting as the leaving group. To drive the reaction to completion and to neutralize the hydrobromic acid byproduct, a base is typically employed.
General Reaction Scheme:
Caption: General reaction scheme for the N-alkylation of primary amines with this compound.
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-1-(4-propoxyphenyl)methanamines
This protocol provides a general method for the synthesis of a library of N-substituted 1-(4-propoxyphenyl)methanamines.
Materials:
-
This compound
-
Various primary amines (e.g., benzylamine, n-butylamine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary amine (1.0 mmol) and potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol) in DMF or acetonitrile (10 mL) is added this compound (1.1 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-1-(4-propoxyphenyl)methanamine.
Experimental Workflow:
Application Notes & Protocols: The Role of 1-(bromomethyl)-4-propoxybenzene in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Bromomethyl)-4-propoxybenzene is a versatile reagent in medicinal chemistry, primarily utilized as an alkylating agent for the introduction of the 4-propoxybenzyl moiety into target molecules. This functional group can be of interest in drug design for several reasons, including modulation of lipophilicity, interaction with hydrophobic pockets in target proteins, and as a stable ether linkage in more complex structures. A significant application of such benzylating agents is in the synthesis of β2-adrenergic receptor agonists, which are a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] These drugs act on the β2-receptors in the smooth muscle of the airways, leading to bronchodilation.[1] This document provides detailed protocols and data for the synthesis of a key pharmaceutical intermediate using this compound, highlighting its utility in the development of novel therapeutics.
The primary reaction of interest is the N-alkylation of amines, a fundamental transformation in the synthesis of many pharmaceutical compounds.[3] By reacting this compound with a suitable amine, a secondary or tertiary amine intermediate is formed, which can then be further elaborated to the final active pharmaceutical ingredient (API).
Synthesis of a Key Pharmaceutical Intermediate: N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine Analog
This section details the synthesis of N-(4-propoxybenzyl)-6-(4-phenylbutoxy)hexan-1-amine, an analog of a known key intermediate in the synthesis of the long-acting β2-agonist, Salmeterol.[4] This synthesis demonstrates a practical application of this compound in creating precursors for complex drug molecules.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target intermediate.
Experimental Protocol:
Materials:
-
This compound (MW: 229.12 g/mol )
-
6-(4-Phenylbutoxy)hexan-1-amine (MW: 249.40 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated aq. NaCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(4-phenylbutoxy)hexan-1-amine (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile (10 mL per gram of amine).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. This acts as a base to neutralize the HBr formed during the reaction.
-
To this stirring suspension, add a solution of this compound (1.1 eq) in anhydrous acetonitrile (5 mL per gram of bromide) dropwise over 15 minutes at room temperature.
-
Heat the reaction mixture to 80°C and maintain under reflux with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-propoxybenzyl)-6-(4-phenylbutoxy)hexan-1-amine.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 6-(4-Phenylbutoxy)hexan-1-amine |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (ACN) |
| Reaction Temperature | 80°C |
| Reaction Time | 12 hours |
| Theoretical Yield | Calculated based on the limiting reagent. |
| Actual Yield | 85-92% (post-purification) |
| Purity (by HPLC) | >98% |
Workflow and Downstream Processing
The synthesized intermediate, N-(4-propoxybenzyl)-6-(4-phenylbutoxy)hexan-1-amine, is a precursor that can be utilized in subsequent steps to form a final API, for example, an analog of Salmeterol. The workflow illustrates the position of this intermediate in a typical drug synthesis pathway.
Caption: Workflow from starting material to final pharmaceutical formulation.
Signaling Pathway of the Target Drug Class (β2-Adrenergic Agonists)
The pharmaceutical intermediates synthesized using this compound are often precursors to drugs that target G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor. Understanding the downstream signaling is crucial for drug development professionals.
Caption: Simplified signaling pathway of β2-adrenergic receptor agonists.
Pathway Description:
-
The β2-agonist, derived from the synthesized intermediate, binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
This binding activates a stimulatory G-protein (Gs).
-
The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
The increased levels of intracellular cAMP activate Protein Kinase A (PKA).
-
PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and bronchodilation.
This compound serves as a valuable building block in the synthesis of pharmaceutical intermediates, particularly for drugs targeting the β2-adrenergic receptor. The N-alkylation reaction described provides a reliable and high-yielding method for incorporating the 4-propoxybenzyl group. The protocols and data presented herein offer a practical guide for researchers in medicinal chemistry and drug development, facilitating the exploration of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols: Protecting Group Strategies Involving 1-(Bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo-selectivity and ensuring the successful construction of complex molecular architectures.[1] The 4-propoxybenzyl (PPB) group, introduced via its reactive precursor 1-(bromomethyl)-4-propoxybenzene, has emerged as a valuable tool for the temporary masking of various functional groups. Its reactivity profile is analogous to the well-established p-methoxybenzyl (PMB) group, offering similar stability and deprotection characteristics.[2] The presence of the propoxy substituent provides a subtle modification of its electronic properties and lipophilicity compared to the methoxy analogue.
This document provides detailed application notes and experimental protocols for the strategic use of this compound as a protecting group for alcohols, phenols, primary and secondary amines, and thiols. The protocols are based on established methodologies for analogous benzyl-type protecting groups and serve as a comprehensive guide for researchers in organic synthesis and drug development.
General Considerations for the 4-Propoxybenzyl (PPB) Protecting Group
The PPB group is typically introduced under basic conditions via a Williamson-ether synthesis or related alkylation reactions.[2] It is generally stable to a wide range of synthetic conditions, including basic and nucleophilic reagents.[3] Deprotection can be achieved through two primary pathways: oxidative cleavage or hydrogenolysis, allowing for strategic removal in the presence of other protecting groups.[2][4]
Protection and Deprotection of Alcohols
The protection of alcohols as their 4-propoxybenzyl ethers is a common strategy to prevent unwanted reactions of the hydroxyl group.
Application Notes
The reaction of an alcohol with this compound in the presence of a base affords the corresponding PPB ether. Sodium hydride (NaH) is a common choice for deprotonating the alcohol, although milder bases can be employed for sensitive substrates.[2]
Table 1: Protection of Alcohols with this compound (Analogous to PMB-Cl)
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 0 to rt | 2 - 4 | >90 |
| Secondary Alcohol | NaH | DMF | rt | 4 - 8 | 85-95 |
| Hindered Alcohol | NaH, NaI (cat.) | DMF | 50 | 12 - 24 | 70-85 |
Data presented is representative of typical yields for the analogous p-methoxybenzyl (PMB) protecting group and may require optimization for specific substrates with this compound.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a 4-Propoxybenzyl Ether via Oxidative Cleavage with DDQ
-
Dissolve the 4-propoxybenzyl-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v, 0.1 M).[5]
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 equiv).[5]
-
Stir the reaction at room temperature and monitor by TLC. The reaction time typically ranges from 1 to 6 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of a 4-Propoxybenzyl Ether via Catalytic Transfer Hydrogenolysis
-
Dissolve the 4-propoxybenzyl-protected alcohol (1.0 equiv) in methanol or ethanol (0.1 M).
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).[6]
-
Add a hydrogen donor such as ammonium formate (5 equiv) or cyclohexene (10 equiv).[7]
-
Stir the mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagrams
Caption: General workflow for the protection and deprotection of alcohols.
Protection and Deprotection of Phenols
The phenolic hydroxyl group can be efficiently protected as a 4-propoxybenzyl ether to prevent its acidic proton from interfering in subsequent reactions.
Application Notes
The protection of phenols follows a similar procedure to that of alcohols, typically using a base to deprotonate the phenol followed by alkylation with this compound. Deprotection can be readily achieved using oxidative conditions with DDQ or through hydrogenolysis.
Table 2: Deprotection of 4-Propoxybenzyl Phenol Ethers (Analogous to PMB Ethers)
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | rt | 0.5 - 2 | >90 |
| Hydrogenolysis | H₂, 10% Pd/C | MeOH | rt | 1 - 4 | >95 |
| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | MeOH | rt - 60 | 2 - 6 | 85-95 |
Data presented is representative of typical yields for the analogous p-methoxybenzyl (PMB) protecting group and may require optimization for specific substrates.
Experimental Protocols
Protocol 4: Protection of a Phenol
-
To a stirred solution of the phenol (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Add this compound (1.1 equiv) to the suspension.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 5: Oxidative Deprotection of a 4-Propoxybenzyl Phenol Ether
Follow Protocol 2.
Protocol 6: Hydrogenolytic Deprotection of a 4-Propoxybenzyl Phenol Ether
Follow Protocol 3.
Diagrams
Caption: Mechanism of phenol protection.
Protection and Deprotection of Amines
Primary and secondary amines can be protected as their N-(4-propoxybenzyl) derivatives.
Application Notes
Direct alkylation of amines with this compound can lead to over-alkylation. A common strategy for mono-alkylation involves reductive amination with 4-propoxybenzaldehyde or protection as a sulfonamide followed by alkylation and deprotection of the sulfonamide. For simplicity, a direct alkylation protocol is provided, which may require optimization to favor mono-alkylation.[8] Deprotection is typically achieved by hydrogenolysis.[9]
Table 3: Protection and Deprotection of Amines (Analogous to Benzyl Group)
| Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | Primary Amine | K₂CO₃ | MeCN | reflux | 3 - 6 | 70-90 |
| Protection | Secondary Amine | K₂CO₃ | DMF | 60 | 6 - 12 | 60-80 |
| Deprotection | N-PPB Amine | H₂, 10% Pd/C | EtOH | rt | 1 - 3 | >90 |
Data presented is representative of typical yields for the analogous benzyl (Bn) protecting group and may require optimization for specific substrates with this compound.
Experimental Protocols
Protocol 7: Protection of a Primary Amine
-
To a solution of the primary amine (1.0 equiv) in acetonitrile (MeCN, 0.5 M), add potassium carbonate (K₂CO₃, 3.0 equiv).[8]
-
Add this compound (1.1 equiv).
-
Stir the reaction at reflux for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 8: Deprotection of an N-(4-Propoxybenzyl) Amine
-
Dissolve the N-(4-propoxybenzyl) amine (1.0 equiv) in ethanol (0.1 M).
-
Add 10% Palladium on carbon (Pd/C, 10-20 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate to afford the deprotected amine.
Diagrams
Caption: Decision logic for amine deprotection.
Protection and Deprotection of Thiols
Thiols can be protected as 4-propoxybenzyl thioethers.
Application Notes
The protection of thiols is readily accomplished by treating the thiol with this compound in the presence of a mild base. Deprotection can be achieved under various conditions, including treatment with strong acids or reducing agents.
Table 4: Protection and Deprotection of Thiols (General Thioether Chemistry)
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection | K₂CO₃ | DMF | rt | 1 - 2 | >95 |
| Deprotection | Na / NH₃ (liq.) | THF | -78 | 0.5 - 1 | 80-90 |
| Deprotection | Hg(OAc)₂ then H₂S | AcOH | rt | 1 - 3 | 75-85 |
Data is based on general procedures for benzyl thioether synthesis and cleavage and will likely require optimization.
Experimental Protocols
Protocol 9: Protection of a Thiol
-
To a solution of the thiol (1.0 equiv) in DMF (0.5 M), add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Add this compound (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 10: Deprotection of a 4-Propoxybenzyl Thioether
-
In a flask equipped with a dry ice condenser, add a solution of the 4-propoxybenzyl thioether (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C and condense ammonia gas into the flask.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 30 minutes to 1 hour.
-
Quench the reaction by the careful addition of solid NH₄Cl.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography.
Diagrams
Caption: Workflow for the protection and deprotection of thiols.
Conclusion
The 4-propoxybenzyl protecting group offers a versatile and reliable option for the protection of a range of functional groups. Its stability and orthogonal deprotection pathways make it a valuable asset in the strategic design of complex molecule synthesis. The protocols and data presented herein, based on well-established benzyl ether chemistry, provide a solid foundation for the application of this compound in synthetic endeavors. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best results.
References
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Amino Protecting Groups Stability [organic-chemistry.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Benzylamines [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(bromomethyl)-4-propoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of diarylmethane scaffolds through the Suzuki coupling reaction of 1-(bromomethyl)-4-propoxybenzene and its derivatives. Diaryl-methanes are crucial structural motifs in a variety of biologically active compounds, most notably as the core scaffold for a class of anti-diabetic drugs known as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is particularly effective for the synthesis of biaryls, and with appropriate modifications, can be applied to the coupling of benzylic halides with arylboronic acids or their derivatives.[4][5][6] The resulting diarylmethane products from the coupling of this compound derivatives are of significant interest to the pharmaceutical industry, especially in the development of SGLT2 inhibitors for the treatment of type 2 diabetes.[1][2][3]
Applications in Drug Discovery and Development
The primary application of the diarylmethane core synthesized from this compound derivatives is in the development of SGLT2 inhibitors. SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1]
The general structure of many SGLT2 inhibitors features a C-glucoside moiety attached to a diarylmethane scaffold. The 4-propoxybenzene portion of the molecule, along with the second aromatic ring introduced via the Suzuki coupling, plays a crucial role in the binding of the inhibitor to the SGLT2 protein.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of benzyl bromides with various potassium aryltrifluoroborates, based on established protocols for similar substrates.[5] While specific data for this compound is not extensively available in the public domain, the yields presented here for analogous structures provide a strong indication of the expected outcomes.
| Entry | Benzyl Bromide Derivative | Aryltrifluoroborate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | ~85-95 |
| 2 | This compound | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | ~80-90 |
| 3 | This compound | Potassium 4-chlorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | ~75-85 |
| 4 | This compound | Potassium 3-thienyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | ~70-80 |
| 5 | This compound | Potassium 2-pyridyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | ~60-70 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Potassium Aryltrifluoroborates[5]
This protocol is adapted from established procedures for the Suzuki coupling of benzylic halides.[5]
Materials:
-
This compound
-
Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add the potassium aryltrifluoroborate (1.05 mmol, 1.05 equiv) and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
To the flask, add anhydrous THF (10 mL) and degassed deionized water (1 mL) to create a 10:1 solvent mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 77 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General Mechanism of the Suzuki-Miyaura Coupling Reaction.
Caption: Experimental Workflow for Suzuki Coupling Synthesis.
Caption: SGLT2 Inhibition by Diaryl-methane-based Drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes and Protocols: Grignard Reaction of 1-(bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the preparation of the Grignard reagent from 1-(bromomethyl)-4-propoxybenzene and its subsequent reaction with a carbonyl compound, specifically an aldehyde, to yield a secondary alcohol. The resulting (4-propoxyphenyl)methyl substituted compounds are of interest in medicinal chemistry and drug development due to the presence of the propoxybenzene moiety, which can influence pharmacokinetic and pharmacodynamic properties. For instance, related structures containing a 4-propoxyphenyl group have been investigated for their potential as anticancer agents.
A significant challenge in the preparation of benzyl-type Grignard reagents, such as the one derived from this compound, is the competing Wurtz coupling reaction, which can reduce the yield of the desired Grignar reagent. Careful control of reaction conditions, such as temperature and concentration, is crucial to minimize this side reaction.
Reaction Scheme
1. Formation of the Grignard Reagent:
2. Reaction with an Aldehyde (e.g., Benzaldehyde):
Quantitative Data
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Magnesium turnings | 1.2 equiv |
| Benzaldehyde | 1.0 equiv |
| Product | 1-phenyl-2-(4-propoxyphenyl)ethanol |
| Expected Yield | 60-75% |
| Appearance | White to off-white solid |
| Molecular Weight | 256.34 g/mol |
Spectroscopic Data
The following table provides representative spectroscopic data for a structurally similar compound, 1-(4-methoxyphenyl)-2-phenylethanol , to serve as a reference for product characterization.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m, 7H), 6.85 (d, J=8.8 Hz, 2H), 4.85 (dd, J=8.0, 5.2 Hz, 1H), 3.79 (s, 3H), 3.00 (dd, J=13.6, 5.2 Hz, 1H), 2.90 (dd, J=13.6, 8.0 Hz, 1H), 2.10 (br s, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.0, 138.5, 134.5, 129.5, 128.5, 127.8, 126.7, 114.0, 75.0, 55.3, 46.0. |
| IR (KBr, cm⁻¹) | 3400 (O-H), 3030, 2950, 1610, 1510, 1250, 1030, 830, 750, 700. |
Experimental Protocols
Protocol 1: Preparation of (4-propoxyphenyl)methylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
-
Round-bottom flask, three-necked
-
Reflux condenser with drying tube (containing calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. If the reaction is difficult to initiate, a small crystal of iodine can be added. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow to cool.
-
Initiation: Add a small amount of anhydrous ether or THF to cover the magnesium turnings.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the addition funnel. Add a small portion (approx. 10%) of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction is typically initiated by gentle warming or by the addition of an iodine crystal. Signs of reaction include the disappearance of the iodine color, the appearance of turbidity, and a gentle reflux of the solvent.
-
Grignard Formation: Once the reaction has started, add the remainder of the this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermicity of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The resulting gray to brownish solution is the (4-propoxyphenyl)methylmagnesium bromide Grignard reagent and should be used immediately in the next step.
Protocol 2: Reaction of (4-propoxyphenyl)methylmagnesium Bromide with Benzaldehyde
Materials:
-
(4-propoxyphenyl)methylmagnesium bromide solution (from Protocol 1)
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reactant Preparation: Dissolve benzaldehyde (1.0 equivalent) in anhydrous ether or THF in a separate flask.
-
Addition: Cool the Grignard reagent solution prepared in Protocol 1 to 0°C using an ice bath. Add the benzaldehyde solution dropwise from an addition funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.
-
Work-up: Transfer the mixture to a separatory funnel. If two layers do not form, add more ether and a small amount of 1 M HCl to dissolve the magnesium salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 1-phenyl-2-(4-propoxyphenyl)ethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction.
Application Note and Protocol for the Scale-Up Synthesis of 1-(bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(bromomethyl)-4-propoxybenzene is a valuable substituted toluene derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its benzylic bromide functionality allows for facile nucleophilic substitution, making it a versatile building block in drug discovery and development. This application note provides a detailed protocol for the scale-up synthesis of this compound from 4-propoxytoluene, focusing on a safe and efficient methodology suitable for producing multi-gram to kilogram quantities. The protocol is based on a free-radical bromination using N-bromosuccinimide (NBS).
Materials and Equipment
| Reagents | Equipment |
| 4-Propoxytoluene (98%) | Jacketed glass reactor (e.g., 20 L) with overhead stirrer, reflux condenser, and temperature probe |
| N-Bromosuccinimide (NBS, 99%) | Heating/cooling circulator |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN, 98%) | Addition funnel |
| Dichloromethane (DCM, ACS grade) | Filtration apparatus (e.g., Büchner funnel) |
| n-Hexane (ACS grade) | Rotary evaporator |
| Saturated sodium bicarbonate solution | Vacuum oven |
| Saturated sodium sulfite solution | Glassware for workup and recrystallization |
| Brine (saturated sodium chloride solution) | Analytical balance |
| Anhydrous sodium sulfate | pH meter or pH paper |
| Thin-layer chromatography (TLC) plates (silica gel) | |
| UV lamp for TLC visualization | |
| Nuclear Magnetic Resonance (NMR) spectrometer | |
| Infrared (IR) spectrometer |
Safety Precautions
Proper safety precautions must be observed when handling the reagents and performing the synthesis.
-
This compound is expected to be a lachrymator and corrosive. Avoid inhalation, ingestion, and contact with skin and eyes.
-
N-Bromosuccinimide (NBS) is a corrosive solid. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) is a flammable solid and a radical initiator that can decompose upon heating. Store in a cool, dry place away from heat and light.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
The reaction should be carried out in a well-ventilated fume hood.[1][2][3][4]
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[1][3]
-
Have an emergency plan in place for spills or accidental exposure. An eyewash station and safety shower should be readily accessible.[1]
Experimental Protocol: Scale-Up Synthesis (100 g Scale)
This protocol describes the synthesis of this compound via free-radical bromination of 4-propoxytoluene.
-
Reactor Setup: Assemble a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), and a thermocouple for temperature monitoring.
-
Charging Reagents: To the flask, add 4-propoxytoluene (150 g, 1.0 mol) and dichloromethane (1.5 L). Begin stirring to ensure the solution is homogeneous.
-
Addition of Brominating Agent and Initiator: Add N-bromosuccinimide (196 g, 1.1 mol) and AIBN (8.2 g, 0.05 mol) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) to observe the consumption of the starting material. The reaction mixture will typically turn reddish-brown and then fade to a pale yellow upon completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold dichloromethane (2 x 100 mL).
-
Combine the filtrates and wash sequentially with 1 M sodium sulfite solution (2 x 500 mL) to quench any remaining bromine, saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol: Recrystallization
-
Solvent Selection: The crude this compound can be purified by recrystallization. A common solvent system for similar benzyl bromides is a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate or dichloromethane to achieve dissolution at elevated temperatures.
-
Procedure:
-
Transfer the crude product to a suitably sized Erlenmeyer flask.
-
Add a minimum amount of hot n-hexane to dissolve the crude product. If the product does not fully dissolve, add a small amount of dichloromethane or ethyl acetate dropwise until a clear solution is obtained at the boiling point of the solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum to a constant weight.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material (4-Propoxytoluene) | 150 g (1.0 mol) |
| N-Bromosuccinimide (NBS) | 196 g (1.1 mol) |
| AIBN | 8.2 g (0.05 mol) |
| Solvent (Dichloromethane) | 1.5 L |
| Reaction Temperature | Reflux (~40°C) |
| Reaction Time | 4-6 hours |
| Expected Yield of Crude Product | 200-220 g |
| Expected Yield of Purified Product | 170-190 g (74-83%) |
| Purity (by GC or NMR) | >98% |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C10H13BrO |
| Molecular Weight | 229.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, likely a low-melting solid |
| 1H NMR (CDCl3, 400 MHz) | Predicted: δ 7.30 (d, J = 8.8 Hz, 2H), 6.87 (d, J = 8.8 Hz, 2H), 4.49 (s, 2H), 3.92 (t, J = 6.6 Hz, 2H), 1.80 (m, 2H), 1.02 (t, J = 7.4 Hz, 3H) |
| 13C NMR (CDCl3, 100 MHz) | Predicted: δ 158.5, 131.0, 130.5, 115.0, 69.7, 33.5, 22.5, 10.5 |
| IR (KBr, cm-1) | Predicted: 3050-2850 (C-H), 1610, 1510 (C=C, aromatic), 1240 (C-O), 1210 (CH2-Br) |
Note: Spectroscopic data are predicted based on the chemical structure and data for similar compounds as specific experimental spectra were not found in the literature search.
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note and Protocol: Purification of 1-(Bromomethyl)-4-propoxybenzene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Bromomethyl)-4-propoxybenzene is a key building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other functional molecules. Its synthesis, typically through the bromination of 4-propyl anisole or the propoxylation of 4-bromobenzyl alcohol, can result in a mixture of the desired product, unreacted starting materials, and byproducts. Efficient purification is therefore critical to ensure the quality and reliability of subsequent reactions. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Key Experimental Protocols
1. Preparation of the Crude Sample
Prior to chromatographic purification, the crude reaction mixture containing this compound should be worked up to remove any water-soluble impurities and reagents. A typical workup procedure involves:
-
Quenching the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing the combined organic layers with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtering and concentrating the organic phase under reduced pressure to yield the crude product as an oil or solid.
2. Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes can be scaled accordingly for different amounts of crude material.
a. Materials and Reagents:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
b. Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out. A thin layer of sand can be added on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). A general rule is to use approximately 50-100 g of silica gel for every 1 g of crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more eluent as needed to prevent the silica bed from running dry.
-
Once the silica has settled into a packed bed, add a thin layer of sand on top to protect the silica surface during sample loading.
c. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial eluent.
-
Carefully apply the dissolved sample onto the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica.
d. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/min).
-
Collect the eluate in fractions of appropriate volumes (e.g., 10-20 mL).
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
3. Thin Layer Chromatography (TLC) Monitoring
-
Eluent System: A mixture of hexane and ethyl acetate is recommended. A good starting point is a 95:5 or 90:10 (v/v) mixture. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired product.
-
Procedure:
-
Spot a small amount of the crude mixture and each collected fraction onto a TLC plate.
-
Develop the plate in a chamber saturated with the eluent vapor.
-
Visualize the spots under a UV lamp (254 nm). This compound is UV active.
-
-
Analysis: Combine the fractions that contain the pure product, as determined by TLC. The product is expected to be less polar than the starting alcohol (if any) and more polar than non-polar byproducts.
Data Presentation
The following table summarizes the expected chromatographic behavior of this compound and potential impurities. The Rf values are estimates and may vary depending on the specific conditions (e.g., brand of silica gel, temperature).
| Compound | Expected Rf Value (90:10 Hexane:EtOAc) | Notes |
| This compound | ~0.4 - 0.5 | The desired product. Its polarity is relatively low. |
| 4-Propyltoluene (Starting Material) | ~0.8 - 0.9 | If the synthesis starts from 4-propyltoluene, this starting material is very non-polar and will elute quickly. |
| 4-Propoxybenzyl alcohol (Starting Material) | ~0.1 - 0.2 | If the synthesis starts from the corresponding alcohol, it will be significantly more polar than the product and will have a lower Rf value. |
| 1-(Dibromomethyl)-4-propoxybenzene | ~0.5 - 0.6 | Over-bromination can lead to this byproduct, which is slightly less polar than the desired mono-brominated product. Separation can be challenging and may require a less polar eluent system. |
| Succinimide (from NBS) | ~0.0 - 0.1 | A common byproduct if N-bromosuccinimide is used as the brominating agent. It is quite polar and will likely remain at the baseline on the TLC plate. |
| Triphenylphosphine oxide | ~0.1 - 0.2 | A common byproduct if the bromination is carried out from the alcohol using PPh3 and NBS. It is a polar compound. |
Mandatory Visualization
Diagram of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Derivatization of Analytes Using 1-(Bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, derivatization is a crucial technique used to modify an analyte to enhance its detectability and improve its chromatographic properties. 1-(bromomethyl)-4-propoxybenzene is a versatile derivatizing agent, particularly effective for compounds containing nucleophilic functional groups such as phenols, carboxylic acids, and thiols. The introduction of the 4-propoxybenzyl group can significantly increase the molar absorptivity of the analyte for UV detection in High-Performance Liquid Chromatography (HPLC) and improve its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
These application notes provide detailed protocols for the use of this compound as a derivatizing agent for the analytical determination of phenols and carboxylic acids. The methodologies are designed to be robust and adaptable for various research and development applications, including drug metabolism studies, pharmacokinetic analysis, and impurity profiling.
Principle of Derivatization
The derivatization reaction involves the nucleophilic substitution of the bromine atom in this compound by a deprotonated nucleophile (e.g., a phenoxide or carboxylate anion). This reaction is typically carried out under basic conditions to facilitate the formation of the more reactive anionic form of the analyte. The resulting derivative is a more stable, less polar, and more readily detectable compound.
Applications
-
Analysis of Phenolic Compounds: Quantification of phenolic metabolites of drugs, natural products, and environmental contaminants.
-
Determination of Carboxylic Acids: Analysis of fatty acids, drug molecules containing carboxylic acid moieties, and other acidic biomolecules.
-
Quantification of Thiols: Measurement of thiol-containing compounds such as cysteine and glutathione.
Experimental Protocols
Protocol 1: Derivatization of Phenolic Compounds for HPLC-UV Analysis
This protocol describes the pre-column derivatization of a model phenolic analyte in an aqueous sample for subsequent analysis by reverse-phase HPLC with UV detection.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Potassium Carbonate (K₂CO₃)
-
Hydrochloric Acid (HCl), 1 M
-
Analyte Standard Solution (e.g., 1 mg/mL of phenol in methanol)
-
Deionized Water
-
Sample containing the phenolic analyte
Procedure:
-
Sample Preparation: To 1.0 mL of the aqueous sample (or a diluted standard) in a glass vial, add 1.0 mL of acetonitrile.
-
Addition of Base: Add 10 mg of potassium carbonate to the vial. Vortex for 30 seconds to dissolve.
-
Addition of Derivatizing Agent: Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After cooling to room temperature, add 100 µL of 1 M HCl to neutralize the excess base. Vortex briefly.
-
Extraction (Optional): If a cleaner sample is required, the derivative can be extracted into an organic solvent like ethyl acetate.
-
Analysis: The sample is now ready for injection into the HPLC system.
HPLC Conditions (Example):
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Derivatization of Carboxylic Acids for GC-MS Analysis
This protocol details the derivatization of a model carboxylic acid for analysis by GC-MS. The derivatization converts the non-volatile carboxylic acid into a more volatile ester.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Analyte Standard Solution (e.g., 1 mg/mL of benzoic acid in methanol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sample containing the carboxylic acid analyte (in a non-aqueous solvent)
Procedure:
-
Sample Preparation: To 100 µL of the sample (or standard solution) in a micro-reaction vial, add 400 µL of anhydrous dichloromethane.
-
Addition of Base: Add 20 µL of N,N-diisopropylethylamine.
-
Addition of Derivatizing Agent: Add 50 µL of a 20 mg/mL solution of this compound in dichloromethane.
-
Reaction: Seal the vial and heat at 70°C for 1 hour.
-
Work-up: After cooling, add 500 µL of deionized water and vortex. Allow the layers to separate.
-
Drying: Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Analysis: The dried organic layer is ready for injection into the GC-MS system.
GC-MS Conditions (Example):
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Data Presentation
The following tables summarize hypothetical quantitative data for the derivatization of a model phenol and a model carboxylic acid. This data is for illustrative purposes to demonstrate the expected performance of the methods.
Table 1: Quantitative Analysis of Phenol using Protocol 1
| Analyte Concentration (µg/mL) | Peak Area (arbitrary units) | RSD (%) (n=3) |
| 1 | 15,234 | 2.5 |
| 5 | 76,170 | 1.8 |
| 10 | 151,980 | 1.5 |
| 25 | 380,500 | 1.1 |
| 50 | 759,900 | 0.9 |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.7 µg/mL | - |
| Linearity (R²) | 0.9995 | - |
Table 2: Quantitative Analysis of Benzoic Acid using Protocol 2
| Analyte Concentration (ng/mL) | Peak Area (arbitrary units) | RSD (%) (n=3) |
| 5 | 8,950 | 3.1 |
| 10 | 17,800 | 2.4 |
| 25 | 44,600 | 1.9 |
| 50 | 89,500 | 1.3 |
| 100 | 179,200 | 1.0 |
| LOD | 1 ng/mL | - |
| LOQ | 3 ng/mL | - |
| Linearity (R²) | 0.9991 | - |
Visualizations
Caption: Workflow for the derivatization of phenolic compounds.
Application Notes and Protocols for the Use of 1-(Bromomethyl)-4-propoxybenzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(bromomethyl)-4-propoxybenzene as an initiator in controlled radical and cationic polymerization techniques. Detailed protocols for Atom Transfer Radical Polymerization (ATRP) and a general framework for cationic polymerization are presented, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Such polymers are of significant interest in various fields, including drug delivery, biomaterials, and advanced materials science.
Introduction
This compound is a versatile initiator for various polymerization methods due to the presence of a reactive benzylic bromide group. This functional group can be readily cleaved to generate a carbocation for cationic polymerization or a radical species in the presence of a suitable catalyst for controlled radical polymerization. The propoxy group provides hydrophobicity and can influence the solubility and thermal properties of the resulting polymers. This document outlines its application in Atom Transfer Radical Polymerization (ATRP) and provides a general protocol for its potential use in cationic polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1] this compound, as a benzylic halide, is an efficient initiator for the ATRP of a variety of monomers, including styrenes and (meth)acrylates.[2]
General Mechanism of ATRP Initiation
The initiation step in ATRP involves the reversible activation of the carbon-bromine bond in this compound by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a radical species that initiates polymerization and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The reversible deactivation of the growing polymer chain by the higher oxidation state metal complex allows for controlled chain growth.
References
Troubleshooting & Optimization
optimizing reaction yield for the synthesis of 1-(bromomethyl)-4-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(bromomethyl)-4-propoxybenzene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the radical bromination of 4-propoxytoluene using N-bromosuccinimide (NBS).
Frequently Asked Questions (FAQs):
-
Q1: My reaction has not initiated. What are the possible causes and solutions?
-
A1: Lack of initiation in a radical reaction is a common issue. Here are several potential causes and their remedies:
-
Inactive Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may have decomposed during storage. Use a fresh batch of the initiator.
-
Insufficient Energy for Initiation: If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. For thermal initiation, confirm the reaction temperature is adequate to induce homolytic cleavage of the initiator.
-
Presence of Radical Inhibitors: The starting material or solvent might contain impurities that act as radical scavengers (e.g., phenols, anilines). Purify the starting materials and use a freshly distilled, inert solvent.
-
-
-
Q2: My reaction is producing a significant amount of dibrominated side product. How can I improve the selectivity for the desired monobrominated product?
-
A2: The formation of 1-(dibromomethyl)-4-propoxybenzene is a common side reaction.[1] To favor monobromination, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the 4-propoxytoluene. Using an excess of NBS will increase the likelihood of dibromination.
-
Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a solution over an extended period. This helps to maintain a low concentration of the brominating agent throughout the reaction.
-
Monitor the Reaction Closely: Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent further bromination of the desired product.
-
Reductive Work-up: In some cases, a mixture of mono- and di-brominated products can be treated with a reducing agent like diethyl phosphite to selectively convert the over-brominated species back to the desired mono-brominated product.[1]
-
-
-
Q3: I am observing bromination on the aromatic ring instead of the benzylic position. What is causing this and how can I prevent it?
-
A3: Aromatic ring bromination is an electrophilic substitution reaction and is favored under different conditions than the desired radical substitution at the benzylic position.
-
Avoid Polar, Protic Solvents: Solvents like acetic acid or the presence of water can promote ionic pathways leading to ring bromination.[2] Use non-polar, aprotic solvents such as carbon tetrachloride, cyclohexane, or acetonitrile.[3][4]
-
Ensure Anhydrous Conditions: The presence of acid, which can be generated from the reaction of NBS with trace water, can catalyze electrophilic aromatic substitution. Ensure your glassware is dry and use an inert atmosphere.
-
Use a Radical Initiator: The presence of a radical initiator (AIBN, BPO) or initiation by light favors the radical pathway for benzylic bromination.[2][3]
-
-
-
Q4: The reaction mixture has turned a dark red/brown color. What does this indicate?
-
A4: The formation of a red or orange color is often due to the presence of molecular bromine (Br₂), which is an intermediate in the reaction.[4] A very dark color, however, might indicate decomposition or side reactions. If the color persists and the reaction is not progressing as expected, it could be a sign of issues with the reaction conditions.
-
-
Q5: How should I properly work-up the reaction mixture to isolate the product?
-
A5: A typical work-up procedure for an NBS bromination involves the following steps:
-
Cool the reaction mixture: Once the reaction is complete, cool it to room temperature.
-
Remove Succinimide: The succinimide byproduct is often insoluble in non-polar solvents like carbon tetrachloride or cyclohexane and can be removed by filtration.[3]
-
Aqueous Wash: Wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any remaining bromine. This is followed by washing with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and then remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
-
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the effect of different parameters on the reaction outcome, based on literature data for similar benzylic brominations.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Starting Material | 4-propoxytoluene | 4-propoxytoluene | 4-propoxytoluene | The purity of the starting material is crucial to avoid side reactions. |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.1 eq) | N-Bromosuccinimide (NBS) (1.1 eq) | N-Bromosuccinimide (NBS) (1.5 eq) | Using a slight excess of NBS ensures complete conversion of the starting material, but a larger excess can lead to dibromination. |
| Initiator | AIBN (0.05 eq) | UV light (e.g., 254 nm lamp) | AIBN (0.05 eq) | Both thermal (AIBN) and photochemical (UV light) initiation are effective. The choice may depend on available equipment. |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (CH₃CN) | Dichloromethane (CH₂Cl₂) | CCl₄ is a traditional solvent for Wohl-Ziegler reactions but is toxic. Acetonitrile and dichloromethane are common, less hazardous alternatives.[4] |
| Temperature | Reflux (approx. 77 °C) | Room Temperature | Reflux (approx. 40 °C) | The reaction is typically run at the reflux temperature of the solvent to ensure thermal initiation and a reasonable reaction rate. |
| Reaction Time | 4-6 hours | 8-12 hours | 4-6 hours | Reaction time should be optimized by monitoring the reaction progress to avoid over-bromination. |
| Typical Yield | Good to Excellent | Good | Moderate to Good (with increased dibromination) | Higher yields of the monobrominated product are favored by careful control of stoichiometry and reaction time. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
4-propoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxytoluene (1 equivalent) in anhydrous carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a UV lamp at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting material is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide.
-
Wash the filtrate with a 10% aqueous solution of sodium thiosulfate, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(bromomethyl)-4-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(bromomethyl)-4-propoxybenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via benzylic bromination of 4-propoxytoluene.
Issue 1: Presence of Unreacted Starting Material (4-propoxytoluene) in the Final Product
-
Question: My NMR spectrum shows signals corresponding to 4-propoxytoluene after purification. How can I remove it?
-
Answer: The presence of the starting material indicates an incomplete reaction or inefficient purification. Due to the non-polar nature of 4-propoxytoluene compared to the product, column chromatography is highly effective.
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Use a less polar eluent system. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane will effectively separate the non-polar starting material from the more polar product.
-
Recrystallization: If the concentration of the starting material is low, recrystallization can be effective. A solvent system in which this compound has lower solubility at cold temperatures compared to 4-propoxytoluene is ideal. Hexane or a hexane/ethyl acetate mixture is a good starting point.
-
-
Issue 2: Contamination with Dibrominated Side Product (1-(dibromomethyl)-4-propoxybenzene)
-
Question: I observe a significant amount of what I suspect is the dibrominated product. How can I separate it from my desired monobrominated compound?
-
Answer: Over-bromination is a common side reaction in benzylic brominations.[1] The resulting 1-(dibromomethyl)-4-propoxybenzene has a different polarity than the desired product, allowing for separation by chromatography.
-
Troubleshooting Steps:
-
Careful Column Chromatography: The polarity difference between the mono- and di-brominated products might be subtle. Use a shallow gradient and a high-resolution silica gel for column chromatography. Monitor the fractions carefully using TLC to identify and isolate the desired product.
-
Recrystallization Optimization: Differences in crystal packing can sometimes be exploited. Experiment with different recrystallization solvents. A solvent system where the desired product has significantly lower solubility than the dibrominated impurity at a specific temperature might allow for selective crystallization.
-
-
Issue 3: Product Degradation (Hydrolysis) During Purification or Storage
-
Question: My purified this compound shows signs of decomposition, possibly to 4-propoxybenzyl alcohol, over time. How can I prevent this?
-
Answer: this compound, being a benzylic bromide, is susceptible to hydrolysis.[2] This can occur during aqueous work-ups, on wet silica gel, or during storage if exposed to moisture.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and equipment used for purification are dry. If performing column chromatography, use dry solvents and consider using a deactivated (e.g., with triethylamine) silica gel if acidity is also a concern.
-
Avoid Aqueous Work-up if Possible: If the reaction work-up involves water, minimize the contact time and ensure the organic layer is thoroughly dried (e.g., with anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.
-
Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities arise from the benzylic bromination of 4-propoxytoluene and include:
-
Unreacted Starting Material: 4-propoxytoluene.
-
Over-bromination Product: 1-(dibromomethyl)-4-propoxybenzene.[1]
-
Hydrolysis Product: 4-propoxybenzyl alcohol, which can form if the product is exposed to water.[2]
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: Column chromatography is generally more versatile and effective for separating the common impurities associated with this compound, especially for removing both more and less polar impurities in a single step. Recrystallization can be very effective for removing minor impurities and for obtaining highly pure crystalline material, provided a suitable solvent is found.
Q3: What are some recommended solvent systems for the column chromatography of this compound?
A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent.
-
Hexane/Ethyl Acetate Gradient: Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 10%).
-
Hexane/Dichloromethane Gradient: Similar to the above, gradually increasing the concentration of dichloromethane.
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: A non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is a good starting point.
-
Hexane: The compound is likely to be soluble in hot hexane and less soluble when cold.
-
Hexane/Ethyl Acetate Mixture: Dissolve the compound in a minimal amount of hot ethyl acetate and then add hot hexane until the solution becomes slightly cloudy. Allow it to cool slowly.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common and effective method. Use the same eluent system as your column or a slightly more polar one to ensure good separation on the TLC plate. Visualize the spots under a UV lamp (the aromatic ring should be UV active) and/or by staining with a suitable agent like potassium permanganate.
Data Presentation
Table 1: Illustrative Purity Profile Before and After Purification
| Compound | Purity Before Purification (Illustrative) | Purity After Column Chromatography (Illustrative) | Purity After Recrystallization (Illustrative) |
| This compound | 85% | >98% | >99% |
| 4-propoxytoluene | 5% | <0.5% | Can be effective if starting purity is high |
| 1-(dibromomethyl)-4-propoxybenzene | 10% | <1% | Dependent on solvent system |
| 4-propoxybenzyl alcohol | <1% (if hydrolysis occurs) | <0.5% | Can be effective if starting purity is high |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of the Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane or an ethyl acetate/hexane mixture).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold, and in which impurities are either very soluble or insoluble at all temperatures.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored by insoluble impurities, a hot filtration step may be necessary.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
decomposition of 1-(bromomethyl)-4-propoxybenzene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(bromomethyl)-4-propoxybenzene. The information is designed to help you anticipate and resolve potential issues related to the decomposition of this reagent during your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during reactions involving this compound, focusing on identifying the cause and providing actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired substitution product and formation of a major byproduct with a mass corresponding to 4-propoxybenzyl alcohol. | Hydrolysis of this compound. This is especially likely if there is residual water in your reaction mixture or if the reaction is run in a protic solvent. The electron-donating propoxy group can stabilize the benzylic carbocation, making the compound susceptible to SN1-type hydrolysis. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Formation of a significant amount of an elimination byproduct (e.g., a stilbene derivative or other olefinic compounds). | Elimination reaction (E1 or E2) is competing with the desired substitution reaction. This can be favored by high temperatures, the use of a sterically hindered base, or a base that is too strong. | Use a non-hindered, moderately strong base. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a polar apathetic solvent, which can favor SN2 reactions over elimination. |
| Reaction mixture turns dark, and multiple unidentified byproducts are observed by TLC or LC-MS. | Thermal decomposition of this compound. Benzylic bromides can be sensitive to high temperatures, leading to radical-mediated decomposition pathways and the formation of complex mixtures. | Maintain a consistent and moderate reaction temperature. Avoid localized overheating by ensuring efficient stirring. If the reaction requires elevated temperatures, consider a shorter reaction time or the use of a milder catalyst if applicable. |
| Inconsistent reaction rates or yields between batches. | Degradation of the this compound starting material. The compound can degrade upon prolonged storage, especially if exposed to light, moisture, or air. This can lead to the presence of impurities that interfere with the reaction. | Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. Before use, it is advisable to check the purity of the reagent by TLC, GC, or NMR. |
| Reaction with amines results in over-alkylation or quaternization. | High reactivity of this compound. As a benzylic halide, it is a potent alkylating agent. | Use a stoichiometric amount of the amine or a slight excess of the amine to favor mono-alkylation. Control the reaction temperature carefully, as higher temperatures can promote multiple alkylations. |
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathways are:
-
Hydrolysis: Reaction with water to form 4-propoxybenzyl alcohol and hydrobromic acid. This can be catalyzed by acidic or basic conditions.
-
Elimination: Under basic conditions, especially at elevated temperatures, it can undergo elimination to form olefinic byproducts.
-
Thermal Decomposition: At high temperatures, benzylic bromides can undergo homolytic cleavage of the carbon-bromine bond, leading to the formation of benzyl radicals and subsequent complex side reactions.
-
Reaction with Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and some metals, which can lead to rapid decomposition.
Q2: How can I minimize the formation of the hydrolysis byproduct, 4-propoxybenzyl alcohol?
A2: To minimize hydrolysis:
-
Use anhydrous solvents and reagents.
-
Thoroughly dry all glassware before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.
Q3: What are the ideal storage conditions for this compound to prevent decomposition?
A3: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q4: Is this compound more reactive than benzyl bromide?
A4: Yes, the electron-donating propoxy group at the para position stabilizes the formation of a positive charge on the benzylic carbon. This increased stability of the carbocation intermediate can accelerate the rate of SN1-type reactions, including solvolysis and reactions with nucleophiles that proceed through a carbocation-like transition state.
Experimental Protocols
Below are detailed methodologies for key experiments, with an emphasis on minimizing the decomposition of this compound.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of an ether using this compound and an alcohol.
Materials:
-
This compound
-
Alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, add the alcohol (1.0 eq.) to a solution of NaH (1.2 eq.) in anhydrous DMF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decomposition pathways of this compound.
Caption: Recommended workflow for reactions with this compound.
improving the stability of 1-(bromomethyl)-4-propoxybenzene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-(bromomethyl)-4-propoxybenzene in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is turning yellow and showing signs of degradation. What is happening?
A1: this compound, like other benzylic bromides, is susceptible to degradation, primarily through nucleophilic substitution reactions. The yellowing of the solution is a common indicator of decomposition, likely forming various side products. The primary degradation pathway is often solvolysis, where the solvent itself acts as a nucleophile.[1][2] The stability is highly dependent on the solvent, temperature, and presence of any nucleophilic impurities.
Q2: What is the primary degradation mechanism for this compound in solution?
A2: The degradation of this compound in solution typically proceeds via nucleophilic substitution, which can follow two main mechanisms: SN1 and SN2.[3]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the spontaneous dissociation of the bromide ion to form a benzyl carbocation intermediate. This carbocation is stabilized by the electron-donating propoxy group through resonance.[4][5] The carbocation then rapidly reacts with a nucleophile (such as a solvent molecule). This pathway is favored in polar protic solvents (e.g., water, ethanol, methanol).[6][7]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where a nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion.[3] This pathway is more likely in polar aprotic solvents (e.g., acetone, DMSO, DMF) and with strong nucleophiles.[6][8]
For this compound, the presence of the strong para-electron-donating propoxy group significantly stabilizes the benzylic carbocation, making the SN1 pathway a likely route for degradation, especially in protic solvents.[1][2]
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent is critical to the stability of this compound.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as nucleophiles and facilitate the SN1 reaction by stabilizing the carbocation intermediate and the leaving bromide ion through hydrogen bonding.[7][9] This leads to rapid solvolysis and degradation of the compound.[1]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents are generally a better choice for dissolving benzylic bromides for reactions.[6][8] While they are polar enough to dissolve the compound, they do not have acidic protons and are generally weaker nucleophiles than protic solvents, thus slowing down the rate of solvolysis.[7]
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents are non-nucleophilic and will not cause solvolysis. However, the solubility of this compound may be limited in these solvents.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To improve stability and minimize degradation, consider the following:
-
Solvent Choice: Use a dry, polar aprotic solvent such as acetonitrile, acetone, or DMF for your reactions.[6][8] Avoid alcohols or water if possible.
-
Temperature Control: Keep the solution cool. The rate of both SN1 and SN2 reactions increases with temperature. Storing solutions at low temperatures (0-8 °C) is recommended.[10]
-
Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.
-
Avoid Contaminants: Ensure all glassware is dry and free of acidic or basic residues. Be aware that bases, amines, and strong oxidizing agents are incompatible and will accelerate degradation.[11][12]
-
Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid long-term storage in solution.
Q5: What are the recommended storage conditions for pure this compound and its solutions?
A5:
-
Pure Compound: Store the pure compound in a tightly sealed container in a dry, cool (refrigerated), and well-ventilated place.[11][13]
-
Solutions: If a solution must be stored, use a dry, non-nucleophilic, or polar aprotic solvent. Store the solution at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere and protect it from light.
Quantitative Data on Stability
The stability of substituted benzyl bromides can be compared by examining their solvolysis rates in a given solvent system. The following table presents the first-order rate constants (k) for the solvolysis of various para-substituted benzyl bromides in 80% ethanol at 25°C. A higher rate constant indicates lower stability in this solvent system. The data for 4-methoxybenzyl bromide serves as a close proxy for 4-propoxybenzyl bromide due to the similar electron-donating nature of the methoxy and propoxy groups.
| Substituent (para-) | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate (vs. H) | Probable Mechanism |
| -OCH₃ | 1.85 x 10⁻³ | 154 | SN1 |
| -CH₃ | 3.19 x 10⁻⁵ | 2.66 | SN2 |
| -H | 1.20 x 10⁻⁵ | 1.00 | SN2 |
| -Cl | 6.78 x 10⁻⁶ | 0.57 | SN2 |
| -NO₂ | 2.29 x 10⁻⁷ | 0.02 | SN2 |
Data adapted from studies on the solvolysis of substituted benzyl bromides.[1][2]
This data clearly illustrates that strong electron-donating groups like methoxy (and by extension, propoxy) significantly accelerate the rate of solvolysis, indicating lower stability in protic solvents due to the promotion of the SN1 mechanism.[1][2]
Experimental Protocols
Protocol: Determination of Solvolysis Rate by Conductometry
This protocol describes a method for determining the first-order rate constants for the solvolysis of a benzyl bromide, such as this compound, in a solvent mixture like 80% ethanol. The reaction produces HBr, which increases the conductivity of the solution over time.
Materials and Equipment:
-
This compound
-
80% (v/v) ethanol-water mixture
-
Conductometer with a suitable conductivity cell
-
Constant-temperature water bath (25°C ± 0.1°C)
-
Volumetric flasks and pipettes
-
Data acquisition system (optional)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a small amount of a dry, inert solvent (e.g., acetone) to ensure accurate measurement before dilution.
-
Temperature Equilibration: Place the conductivity cell containing approximately 50 mL of the 80% ethanol-water solvent mixture into the constant-temperature water bath. Allow the solvent to equilibrate to 25°C.
-
Initiation of Reaction: Rapidly inject a small, precise volume of the benzyl bromide stock solution into the solvent in the conductivity cell to achieve the desired final concentration (typically ~10⁻⁴ to 10⁻⁵ M). Ensure thorough and quick mixing.
-
Data Collection: Immediately begin recording the conductivity of the solution at regular time intervals. The readings should be taken for at least three half-lives of the reaction.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the conductivity at the end of the reaction (after at least 10 half-lives). The slope of this line will be -k. This method is based on the Guggenheim method or by using non-linear regression analysis of the conductivity-time data.[1][2]
Visual Guides
Caption: Degradation pathways of this compound.
References
- 1. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(bromomethyl)-4-methoxybenzene 96% | CAS: 2746-25-0 | AChemBlock [achemblock.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
troubleshooting failed Grignard formation with 1-(bromomethyl)-4-propoxybenzene
Topic: Troubleshooting Failed Grignard Formation with 1-(bromomethyl)-4-propoxybenzene
This guide provides troubleshooting assistance for researchers encountering difficulties with the formation of the Grignard reagent from this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Grignard reaction with this compound fails to initiate. What are the most common reasons for this?
A: Failure to initiate a Grignard reaction is a common issue, typically stemming from three primary sources:
-
Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water, alcohols, or other protic species.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use, and that solvents are anhydrous.[3]
-
Inactive Magnesium Surface: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[4][5] This layer must be disrupted or removed for the reaction to begin.
-
Impure Starting Materials: The starting this compound may contain impurities that inhibit the reaction. Similarly, the magnesium or solvent could be contaminated.
Q2: The reaction begins, indicated by bubbling or cloudiness, but then stops and yields are negligible. What is the likely cause?
A: This is a classic symptom of a Wurtz coupling side reaction, which is especially prevalent with reactive benzylic halides like this compound.[6] In this side reaction, the newly formed Grignard reagent (R-MgBr) reacts with a molecule of the starting halide (R-Br) to form a dimer (R-R). This consumes both the product and the starting material. To mitigate this, use slow, dropwise addition of the halide to the magnesium suspension to keep its concentration low at all times.
Q3: My reaction mixture turns dark brown or black, and I isolate a significant amount of a high-boiling point side product. What is this and how can I avoid it?
A: The dark coloration and formation of a high-boiling point byproduct strongly suggest that Wurtz coupling is the dominant reaction pathway, leading to the formation of 1,2-bis(4-propoxyphenyl)ethane. As benzylic halides are highly reactive, this side reaction can be vigorous.[6]
-
Control the Temperature: Maintain a gentle reflux or even sub-ambient temperature to moderate the reaction rate.
-
Ensure Efficient Stirring: Vigorous stirring ensures that the halide reacts at the magnesium surface before it can react with Grignard reagent in the solution.
-
Use High-Quality Magnesium: Fresh, shiny magnesium turnings provide a larger, more active surface area, favoring the desired reaction.[7]
Q4: How can I effectively activate the magnesium turnings?
A: Several methods can be used to activate the magnesium surface:[4][5]
-
Mechanical Activation: Grinding the magnesium turnings gently in a dry mortar and pestle before reaction can break the oxide layer. Stirring the dry magnesium turnings vigorously under an inert atmosphere can also be effective.[8]
-
Chemical Activation: Adding a small crystal of iodine (I₂) is a common and effective method.[3][9] The iodine etches the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles indicates successful activation.[4]
-
Sonication: Using an ultrasonic bath can help dislodge the MgO layer from the magnesium surface.
Q5: How can I confirm the formation of the Grignard reagent and determine its concentration before use?
A: Since Grignard reagents are used in solution, it is crucial to determine their molarity.[2] Titration is the most common method. A reliable technique involves titrating the Grignard solution against a known amount of I₂ dissolved in anhydrous THF with LiCl until the dark brown color disappears.[10][11] Other methods include titration with a solution of a weighable, anhydrous protic reagent like menthol in the presence of an indicator such as 1,10-phenanthroline.[12][13]
Key Reaction Parameters
The following table summarizes critical quantitative data for the successful formation of (4-propoxybenzyl)magnesium bromide.
| Parameter | Recommended Value | Rationale & Notes |
| Magnesium (Mg) | 1.2 - 2.0 equivalents | An excess of magnesium helps to ensure complete conversion of the alkyl halide and provides a fresh surface for reaction.[14] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[15][16] THF is often preferred for more reactive halides.[3] |
| Temperature | 25-40°C (Gentle Reflux) | Initiation may require gentle warming. Once started, the reaction is exothermic and may need cooling to prevent side reactions.[17] |
| Addition Rate | Slow, dropwise | Crucial for benzylic halides to minimize the Wurtz coupling side reaction by keeping the halide concentration low.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.[14] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
Safety Note: This procedure should be performed by trained personnel in a chemical fume hood. Sodium is highly reactive with water.
-
Pre-dry commercial THF by letting it stand over pellets of potassium hydroxide (KOH) or calcium hydride (CaH₂) for 24 hours.
-
Set up a distillation apparatus that has been flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).
-
Transfer the pre-dried THF to the distillation flask. Add sodium metal (cut into small pieces) and a small amount of benzophenone to act as an indicator.
-
Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous.
-
Distill the required volume of THF directly into the reaction flask, which is also under an inert atmosphere.
Protocol 2: Formation of (4-propoxybenzyl)magnesium bromide
-
Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine to the flask.
-
Add a small portion (~10%) of the total anhydrous THF via cannula.
-
Dissolve this compound (1.0 eq.) in the remaining anhydrous THF and load it into the dropping funnel.
-
Add a small amount (~5-10%) of the halide solution to the magnesium suspension. Gently warm the flask with a heat gun until the iodine color fades and bubbling is observed, indicating initiation.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if the reaction becomes too vigorous.
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The final solution should be cloudy and grayish-brown.
Protocol 3: Titration of the Grignard Reagent (Iodine Method)
-
In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂, ~100 mg) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[11]
-
Cool the dark brown iodine solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe until the solution turns from brown to light yellow and finally becomes colorless.[11]
-
Record the volume of Grignard reagent added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L). Repeat the titration for accuracy.
Visual Guides
Caption: Troubleshooting workflow for failed Grignard formation.
Caption: Desired Grignard formation vs. Wurtz side reaction.
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
Technical Support Center: Alternative Brominating Agents for 4-Propoxytoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative brominating agents for the electrophilic substitution of 4-propoxytoluene. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to molecular bromine (Br₂) for brominating 4-propoxytoluene?
A1: While effective, molecular bromine (Br₂) is highly toxic, corrosive, and volatile, posing significant safety and handling challenges.[1][2] Alternative agents are often sought to mitigate these risks. Key reasons to switch include:
-
Enhanced Safety: Alternatives like N-Bromosuccinimide (NBS) are solids, making them easier and safer to handle than liquid bromine.[3][4] In-situ generation methods avoid the storage and transport of large quantities of Br₂.[1][2]
-
Improved Selectivity: Certain reagents and solvent systems can offer better control over regioselectivity (ortho- vs. para- substitution) and reduce the formation of polybrominated byproducts.[5][6]
-
Greener Chemistry: Methods that generate bromine in-situ from salts like KBr or HBr with an oxidant are considered more environmentally friendly.[1][2]
-
Milder Conditions: Many alternative reagents operate under milder reaction conditions, which can be beneficial for sensitive substrates.
Q2: What are the most common and effective alternative brominating agents for an electron-rich aromatic compound like 4-propoxytoluene?
A2: For electron-rich systems, several alternatives to Br₂ are available. The most prominent include:
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent for the bromination of activated aromatic compounds.[3][7][8] It is a convenient crystalline solid.
-
In-situ Generated Bromine: This approach involves reacting a stable bromide salt (e.g., KBr, NaBr, HBr) with an oxidant (e.g., Oxone®, sodium hypochlorite) directly in the reaction mixture to produce the active brominating species.[1][2][9] This method is praised for its safety and sustainability.
-
Pyridinium Tribromide (Py-HBr₃): A solid, stable source of bromine that is less hazardous than Br₂.
-
Tetrabutylammonium Tribromide (TBABr₃): Another solid tribromide salt that offers controlled bromination.[10]
Q3: How does the propoxy group on 4-propoxytoluene affect the reaction's outcome?
A3: The propoxy group (-OCH₂CH₂CH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Since the para position is already occupied by the propoxy group itself, electrophilic attack will be directed primarily to the ortho positions (C2 and C6).
Q4: What is the expected major product from the monobromination of 4-propoxytoluene?
A4: The expected major product is 2-bromo-4-propoxytoluene . The propoxy group directs the incoming electrophile (Br⁺) to the positions ortho to it.
Q5: How can I minimize the formation of polybrominated byproducts?
A5: Polybromination is a common side reaction with highly activated aromatic rings. To minimize it:
-
Control Stoichiometry: Use a molar ratio of the brominating agent to the substrate that is close to 1:1. A slight excess (e.g., 1.05 equivalents) of the brominating agent may be needed to drive the reaction to completion.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the reaction rate and improve selectivity for monobromination.
-
Choose a Milder Reagent: Reagents like NBS are often less aggressive than Br₂ with a Lewis acid catalyst, offering better control.[6]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and stop the reaction promptly to prevent further bromination of the product.
Troubleshooting Guides
Problem 1: My reaction shows low or no conversion of 4-propoxytoluene.
-
Possible Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly. Pure NBS is a white solid; a yellow or brownish color indicates the presence of free bromine from decomposition.[3][8]
-
Solution: Use freshly recrystallized NBS for the reaction. Store NBS in a refrigerator, protected from light and moisture.[3]
-
-
Possible Cause 2: Insufficient Electrophilicity. Some brominating agents require an acid catalyst to increase the electrophilicity of the bromine atom for reaction with the aromatic ring.
-
Solution: For NBS bromination, adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can facilitate the reaction.[11]
-
-
Possible Cause 3: Low Reaction Temperature. While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate, leading to incomplete conversion in a practical timeframe.
-
Solution: If the reaction is sluggish at 0 °C or room temperature, consider gradually increasing the temperature and monitoring the progress by TLC.
-
Problem 2: My final product is a mixture of isomers (e.g., 2-bromo- and 3-bromo-4-propoxytoluene).
-
Possible Cause: Harsh Reaction Conditions. Highly reactive brominating systems (e.g., Br₂ with a strong Lewis acid) can sometimes overcome the strong directing effect of the propoxy group, leading to a loss of regioselectivity.
Problem 3: I am observing a significant amount of a di-brominated product.
-
Possible Cause 1: Excess Brominating Agent. Using more than one equivalent of the brominating agent will inevitably lead to the bromination of the already activated monobrominated product.
-
Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the brominating agent. Consider adding the agent portion-wise to maintain a low concentration.
-
-
Possible Cause 2: Reaction Time is Too Long. Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of side reactions, including polybromination.
-
Solution: Monitor the reaction closely using TLC or GC. Once the 4-propoxytoluene spot has disappeared, quench the reaction immediately.
-
Data Presentation: Comparison of Brominating Agents
The following table summarizes typical conditions and outcomes for the monobromination of 4-propoxytoluene with various agents. Yields are representative and can vary based on specific experimental conditions and work-up procedures.
| Brominating Agent | Solvent | Temperature (°C) | Typical Time (h) | Yield of 2-bromo-4-propoxytoluene (%) | Key Observations |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | 0 to 25 | 1 - 4 | 85 - 95% | Excellent regioselectivity; safer solid reagent.[6][7] |
| In-situ Br₂ (from KBr + Oxone®) | H₂O / CH₃CN | 25 | 0.5 - 2 | 90 - 98% | Green and safe method; avoids handling Br₂.[9] |
| Pyridinium Tribromide | Acetic Acid | 25 | 2 - 6 | 80 - 90% | Solid reagent, offers controlled bromination. |
| **Molecular Bromine (Br₂) ** | Acetic Acid or CH₂Cl₂ | 0 to 25 | 0.5 - 1 | 80 - 95% | Highly effective but hazardous; risk of over-bromination.[5] |
Experimental Protocols
Protocol 1: Bromination of 4-propoxytoluene using N-Bromosuccinimide (NBS)
-
Materials:
-
4-propoxytoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and Hexanes (for extraction and chromatography)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxytoluene in acetonitrile (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) to the cooled solution in one portion.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure 2-bromo-4-propoxytoluene.
-
Protocol 2: Green Bromination using In-situ Generated Bromine
-
Materials:
-
4-propoxytoluene (1.0 eq)
-
Potassium bromide (KBr) (1.2 eq)
-
Oxone® (potassium peroxymonosulfate) (0.6 eq)
-
Acetonitrile/Water (1:1 mixture)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask, add 4-propoxytoluene (1.0 eq) and potassium bromide (1.2 eq).
-
Add a 1:1 mixture of acetonitrile and water as the solvent.
-
Stir the mixture vigorously at room temperature to form a well-suspended solution.
-
In a separate flask, dissolve Oxone® (0.6 eq) in water.
-
Add the Oxone® solution dropwise to the reaction mixture over 15-20 minutes. A yellow-orange color may develop, indicating the formation of bromine.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify via column chromatography as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for the bromination of 4-propoxytoluene.
Caption: Decision guide for selecting an appropriate brominating agent.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Reactions Involving 1-(bromomethyl)-4-propoxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for handling the work-up of chemical reactions involving 1-(bromomethyl)-4-propoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to a reaction work-up?
Understanding the properties of this compound is crucial for designing an effective work-up and purification strategy. The compound is a benzylic bromide, making it a reactive alkylating agent. The propoxy group, an ether, is generally stable under neutral and basic conditions but can be cleaved by strong acids.[1][2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-(bromomethyl)-4-methylbenzene[3] | 1-Bromo-4-propoxybenzene[4][5][6] |
| Molecular Formula | C₁₀H₁₃BrO | C₈H₉Br | C₉H₁₁BrO |
| Molecular Weight | 229.11 g/mol | 185.06 g/mol | 215.09 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid | White to off-white powder or crystalline solid | Liquid |
| Boiling Point | Not available | 218-220 °C | Not available |
| Melting Point | Not available | 34-36 °C | Not available |
| Solubility | Soluble in common organic solvents (e.g., ether, acetone, DCM); practically insoluble in water. | Soluble in acetone, ether; practically insoluble in water. | Not specified, but ethers have some water solubility.[7][8] |
| Reactivity | Prone to hydrolysis; reactive benzylic bromide.[9] | Volatile, easy hydrolysis. | Stable ether linkage. |
Q2: What is a standard aqueous work-up procedure for a reaction using this compound?
A typical work-up aims to separate the desired product from unreacted starting materials, reagents, and byproducts. Given the compound's insolubility in water and solubility in organic solvents, a liquid-liquid extraction is the standard method.
Experimental Protocol: General Aqueous Work-up
-
Quenching: Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃) to neutralize any reactive reagents.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and an aqueous phase (e.g., water or brine). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the organic layer. If the desired product is in the organic phase, wash it sequentially with:
-
Water or a suitable aqueous solution to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was acidic to neutralize excess acid.
-
Saturated aqueous sodium chloride (brine) to reduce the amount of water in the organic layer.
-
-
Drying: Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product using techniques like column chromatography, recrystallization, or distillation.
Below is a diagram illustrating the general workflow for this procedure.
Troubleshooting Guide
Problem: A persistent emulsion formed during the liquid-liquid extraction.
-
Cause: Emulsions are common when there are surfactants, fine particulate matter, or when the densities of the organic and aqueous layers are too similar.
-
Solutions:
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, often helping to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Patience: Allow the mixture to stand undisturbed for an extended period (10-30 minutes).
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Problem: The product appears to be decomposing during work-up or purification.
-
Cause: The benzylic bromide is susceptible to hydrolysis (forming the corresponding alcohol) or elimination, especially if exposed to heat, strong acids, or bases for prolonged periods.[9]
-
Solutions:
-
Minimize Heat: Concentrate the product at low temperatures using a rotary evaporator. Avoid heating during purification if possible.
-
Neutral pH: Ensure all aqueous washes are neutral or slightly acidic before proceeding. Use a weak base like NaHCO₃ for neutralization.
-
Speed: Perform the work-up and purification steps as quickly as is reasonably possible.
-
Alternative Purification: If silica gel chromatography causes decomposition, consider using a less acidic stationary phase like neutral alumina or florisil.
-
Problem: The final yield is low.
-
Cause: Low yields can result from product loss during the work-up, incomplete reaction, or decomposition.
-
Troubleshooting Steps:
-
Check Aqueous Layers: Use TLC or LC-MS to check a small, extracted sample of the aqueous layers to ensure the product has not partitioned into them.
-
Review Extraction Solvent: Ensure the chosen organic solvent has high solubility for your product.
-
Avoid Decomposition: As noted above, ensure conditions are mild to prevent product loss.
-
Mechanical Loss: Be careful during transfers between flasks and the separatory funnel to minimize loss of material.
-
The following decision tree can help diagnose the cause of low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzene, 1-(bromomethyl)-4-methyl- [webbook.nist.gov]
- 4. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(bromomethyl)-4-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-(bromomethyl)-4-propoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions applicable to this compound include:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp³)–C(sp²) bond with an arylboronic acid or ester.
-
Heck Coupling: For the formation of a C(sp³)–C(sp²) bond with an alkene.
-
Sonogashira Coupling: For the formation of a C(sp³)–C(sp) bond with a terminal alkyne.[1]
-
Buchwald-Hartwig Amination: For the formation of a C(sp³)–N bond with a primary or secondary amine.[2]
Q2: Which palladium catalysts and ligands are generally recommended for Suzuki-Miyaura coupling of benzylic bromides?
A2: For Suzuki-Miyaura coupling of benzylic bromides, catalyst systems that are effective for C(sp³)-C(sp²) bond formation are recommended. Common choices include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. Bulky, electron-rich phosphine ligands often give good results. For benzylic bromides, catalyst systems like Pd(OAc)₂ with ligands such as JohnPhos or SPhos have been shown to be effective.[3][4] Another effective catalyst is PdCl₂(dppf)·CH₂Cl₂.[5]
Q3: What are the key considerations for selecting a base in a Buchwald-Hartwig amination with a benzylic bromide?
A3: The choice of base is critical and depends on the solvent and the sensitivity of your substrates. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures.[6] The choice of solvent (polar vs. nonpolar) also influences the effectiveness of the base.[7][8]
Q4: Can you suggest a starting point for a Sonogashira coupling with this compound?
A4: A typical starting point for a Sonogashira coupling of a benzylic bromide involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[1] For benzylic bromides, which can be prone to side reactions, milder conditions and careful optimization of the ligand and base are important. The use of N-heterocyclic carbene (NHC) ligands has also been reported to be effective for Sonogashira couplings of alkyl electrophiles.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a pre-activated Pd(0) catalyst. Store catalysts under an inert atmosphere. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. For benzylic substrates, bulky and electron-rich phosphine ligands (e.g., JohnPhos, SPhos, or Buchwald-type ligands) are often effective.[3][4] Screen a variety of ligands to find the optimal one for your system. |
| Incorrect Base | The base may be too weak to facilitate the catalytic cycle or too strong, leading to substrate degradation. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][5] For Buchwald-Hartwig, NaOtBu is common, but weaker bases can be used for sensitive substrates.[6] |
| Solvent Issues | The solvent can significantly impact the reaction. Ensure the solvent is dry and deoxygenated, as oxygen can deactivate the catalyst. Common solvents include THF, dioxane, toluene, and DMF. For some reactions, the addition of water can be beneficial. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at an appreciable rate. Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave heating can sometimes improve yields and reduce reaction times for benzylic couplings.[3] |
| Substrate Quality | Ensure the purity of your this compound and the coupling partner. Impurities can poison the catalyst. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of the Coupling Partner | This is common in Suzuki-Miyaura reactions. It can be caused by the presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Reduction of the Benzyl Bromide (Hydrodehalogenation) | The benzyl bromide is converted to 1-methyl-4-propoxybenzene. This can occur via β-hydride elimination from a palladium intermediate if a suitable β-hydrogen is present, though less common for benzylic substrates without a β-hydrogen on the benzylic carbon. It can also be caused by certain bases or impurities. | Use a ligand that promotes reductive elimination over other pathways. Ensure the purity of all reagents. |
| Elimination to form a Styrene Derivative | If there is a hydrogen on the carbon adjacent to the bromomethyl group, β-hydride elimination can occur, leading to the formation of a styrene derivative. | This is a known side reaction for secondary benzylic halides.[5] While less likely for a primary bromide, careful selection of a ligand that favors the desired coupling is important. |
| Scrambling of Phosphine Ligands | With certain phosphine ligands, scrambling can occur, leading to a mixture of products. | Consider using a more robust ligand or a pre-formed catalyst complex. |
Catalyst and Condition Comparison Tables
The following tables provide a summary of typical conditions for various cross-coupling reactions with substituted benzyl bromides, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Substituted Benzyl Bromides with Arylboronic Acids
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 | 50-89 | 5 | [3] |
| PdCl₂(dppf)·CH₂Cl₂ | (dppf) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 71-96 | 2 | [5] |
| Pd(N-Succ)₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 80 | 81-93 | 0.01-1 | [10] |
Table 2: Heck Coupling of Benzyl Chlorides with Alkenes
| Metal Source | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Ni(COD)₂ | PCy₂Ph | Et₃SiOTf | Dioxane | RT | 65-97 | 10 | [11][12] |
| Pd(OAc)₂ | P(tBu)₃ | - | DMF | 100 | up to 98 | 1.4 | [13] |
Table 3: Sonogashira Coupling of Alkyl Bromides with Terminal Alkynes
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [(π-allyl)PdCl]₂ | IPr | CuI | K₃PO₄ | Dioxane | 60 | 60-85 | 7.5 | [9] |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT-50 | 75-96 | 1-5 | [14][15] |
Table 4: Buchwald-Hartwig Amination of Aryl/Benzyl Halides with Amines
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | 100 | 85-98 | 10 |[16] | | Pd-PEPPSI-iPENT | - | tBuOK | (solvent-free) | RT | 60-91 | 1 |[17] | | Pd₂(dba)₃ | XantPhos | DBU | DMF | 100 | ~87 | 5 |[18] |
Detailed Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Benzyl Bromide
This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates and can be used as a starting point for this compound.[5]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol)
-
Anhydrous, degassed THF (10 mL)
-
Degassed deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed THF and water via syringe.
-
Heat the reaction mixture to 77 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Workflow for Catalyst Selection and Optimization
Caption: A general workflow for selecting and optimizing catalysts for cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in cross-coupling reactions.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
managing lachrymatory effects of 1-(bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the lachrymatory effects of 1-(bromomethyl)-4-propoxybenzene. The following information is intended for use by trained professionals in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a lachrymator?
A1: this compound is an organic compound used in chemical synthesis. Its lachrymatory (tear-inducing) properties are due to the reactivity of the benzylic bromide group. This group can alkylate proteins, and it is a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel expressed in sensory nerves of the eyes, nose, mouth, and lungs.[1][2][3] Activation of TRPA1 leads to the sensation of pain and irritation, triggering a reflex that results in tearing, blinking, and discomfort.[1][3]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards are its potent lachrymatory effects, causing severe eye irritation and pain.[2][3] It is also corrosive and can cause burns to the skin and respiratory tract upon contact or inhalation.[4] Due to its reactivity, it should be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.
Q3: What immediate first aid measures should be taken in case of exposure?
A3:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q4: How should this compound be stored?
A4: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Accidental release or spill outside of a fume hood. | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Ensure proper ventilation. 3. Wear appropriate PPE (gloves, safety goggles, lab coat, and respirator if necessary). 4. Absorb the spill with an inert material (e.g., sand, vermiculite). 5. Collect the absorbed material into a sealed container for hazardous waste disposal. 6. Decontaminate the area with a suitable quenching solution (see Experimental Protocols). |
| Persistent eye irritation even after flushing with water. | Incomplete removal of the chemical. | 1. Continue flushing the eyes with water. 2. Seek immediate medical attention from an ophthalmologist. Inform them about the chemical exposure. |
| Skin irritation or rash developing after handling. | Inadequate PPE, delayed decontamination. | 1. Thoroughly wash the affected area with soap and water. 2. Apply a soothing lotion if recommended by a medical professional. 3. If the irritation persists or worsens, seek medical attention. |
| Noticeable vapor odor in the laboratory. | Improper storage, handling outside of a fume hood, or a small, undetected spill. | 1. Immediately open windows and increase ventilation. 2. Work within a certified chemical fume hood. 3. Inspect all containers of the chemical for leaks. 4. Check the work area for any signs of a spill and decontaminate if necessary. |
Quantitative Data
Physicochemical Properties of this compound and Analogs
| Property | This compound | 1-(bromomethyl)-4-ethoxybenzene | 1-(bromomethyl)-4-methoxybenzene | Benzyl Bromide |
| Molecular Formula | C₁₀H₁₃BrO | C₉H₁₁BrO | C₈H₉BrO | C₇H₇Br |
| Molecular Weight ( g/mol ) | 229.11 | 215.09 | 201.06 | 171.04 |
| Boiling Point (°C) | Estimated: 250-260 | 245-247 | 241.6 ± 15.0 | 198-199 |
| Vapor Pressure (mmHg at 25°C) | Estimated: <0.1 | Estimated: ~0.1 | 0.1 ± 0.5 | 0.4 |
| Ocular Irritancy | Lachrymator | Lachrymator | Lachrymator | Strong Lachrymator |
Note: Data for this compound is estimated based on trends from its lower chain analogs due to a lack of specific experimental data in the searched literature.
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
Objective: To safely handle and dispense this compound to minimize exposure risk.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.
-
Glass syringe and needle or a calibrated pipette
-
Sealed reaction vessel
Methodology:
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Don all required PPE before handling the chemical.
-
Place the sealed container of this compound inside the fume hood.
-
Allow the container to reach room temperature before opening to avoid pressure buildup.
-
Slowly open the container, keeping the opening directed away from your face.
-
Using a clean, dry glass syringe or pipette, carefully withdraw the desired amount of the liquid.
-
Dispense the liquid directly into the reaction vessel, ensuring the tip of the syringe/pipette is below the surface of the solvent if possible to minimize vapor release.
-
Immediately and securely seal the container of this compound.
-
Clean any residual chemical from the syringe/pipette by rinsing it with a suitable quenching agent (see Protocol 2) followed by an appropriate solvent, all within the fume hood.
-
Dispose of all contaminated materials in a designated hazardous waste container.
Protocol 2: Decontamination and Quenching of this compound
Objective: To safely neutralize and decontaminate spills or residual this compound.
Materials:
-
Quenching solution: A 10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of ammonia (NH₃).
-
Inert absorbent material (e.g., sand, vermiculite)
-
Sealed waste container
-
PPE as described in Protocol 1.
Methodology for Spills:
-
Contain the spill by surrounding it with an inert absorbent material.
-
Slowly and carefully add the quenching solution to the absorbed material. Be aware of potential effervescence with sodium bicarbonate.
-
Allow the mixture to react for at least 30 minutes.
-
Collect the neutralized material into a sealed, labeled hazardous waste container.
-
Wipe the spill area with a cloth soaked in the quenching solution, followed by a water rinse.
-
Dispose of all contaminated cleaning materials in the hazardous waste container.
Methodology for Quenching Residual Reagent:
-
In a separate vessel within the fume hood, slowly add the residual this compound to an excess of the quenching solution with stirring.
-
Allow the reaction to proceed for at least 30 minutes to ensure complete neutralization.
-
Dispose of the neutralized mixture according to institutional hazardous waste guidelines.
Visualizations
Caption: Signaling pathway of the lachrymatory effect of this compound.
Caption: First aid troubleshooting workflow for exposure to this compound.
References
solvent effects on the reactivity of 1-(bromomethyl)-4-propoxybenzene
Welcome to the technical support center for 1-(bromomethyl)-4-propoxybenzene. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is giving a low yield of the desired substitution product. What are the potential causes and solutions?
A1: Low yields in substitution reactions with this compound can stem from several factors, primarily related to solvent choice, reaction conditions, and competing side reactions.
-
Solvent Effects: The choice of solvent is critical as it dictates the reaction mechanism (Sₙ1 vs. Sₙ2).
-
For Sₙ2 reactions (favored with strong, anionic nucleophiles): Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive. Using a polar protic solvent (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the Sₙ2 reaction.
-
For Sₙ1 reactions (favored with weak, neutral nucleophiles and conditions promoting carbocation formation): A polar protic solvent is ideal. These solvents excel at stabilizing the resonance-stabilized benzylic carbocation intermediate formed when the bromide leaving group departs.
-
-
Competing Elimination (E2) Reactions: Strong, sterically hindered bases can promote the E2 elimination pathway, leading to the formation of 4-propoxy-α-methylstyrene. To minimize this:
-
Use a strong, but less sterically hindered base if a basic nucleophile is required.
-
Run the reaction at a lower temperature, as elimination reactions are often favored at higher temperatures.
-
-
Reagent Purity: Ensure the this compound is pure and free from decomposition products. Impurities can interfere with the reaction.
-
Moisture: For reactions with moisture-sensitive nucleophiles (e.g., organometallics, hydrides), ensure anhydrous conditions by using dried solvents and glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of an unexpected ether product, 1,2-bis(4-propoxyphenyl)ethane. What is causing this side reaction?
A2: The formation of 1,2-bis(4-propoxyphenyl)ethane is likely due to a Wurtz-type coupling reaction. This can occur if a reactive metal (e.g., sodium, magnesium) is present or if the reaction conditions promote the formation of a benzylic radical or anion which can then couple. To avoid this, ensure your reagents and reaction vessel are free from contaminating metals. If using a strong base like sodium hydride, ensure it is fully consumed in the deprotonation step before the addition of this compound.
Q3: How does the propoxy group influence the reactivity of the benzylic bromide?
A3: The para-propoxy group is an electron-donating group through resonance. This has two significant effects:
-
Stabilization of the Benzylic Carbocation: The lone pairs on the oxygen of the propoxy group can be delocalized into the benzene ring, providing significant resonance stabilization to a positive charge at the benzylic position. This makes the Sₙ1 pathway more favorable in polar protic solvents compared to unsubstituted benzyl bromide.
-
Activation of the Benzene Ring: The electron-donating nature of the propoxy group activates the aromatic ring towards electrophilic aromatic substitution. While the primary reaction site is the benzylic carbon, be mindful of potential side reactions on the ring if strong electrophiles are present.
Quantitative Data: Solvent Effects on Reactivity
| Solvent System | Predominant Mechanism | Relative Rate Constant (k_rel) | Rationale |
| 80% Ethanol / 20% Water | Sₙ1 | High | A polar protic solvent mixture that strongly stabilizes the benzylic carbocation intermediate.[1] |
| Methanol | Borderline Sₙ1/Sₙ2 | Moderate to High | A polar protic solvent that can support carbocation formation but is also a reasonably good nucleophile for an Sₙ2 pathway. |
| Dimethylformamide (DMF) | Sₙ2 | Moderate | A polar aprotic solvent that enhances the nucleophilicity of anionic nucleophiles, favoring the Sₙ2 pathway. |
| Acetone | Sₙ2 | Moderate | Another common polar aprotic solvent that promotes Sₙ2 reactions. |
| Acetonitrile | Sₙ2 | Moderate | A polar aprotic solvent favoring the Sₙ2 mechanism. |
| Tetrahydrofuran (THF) | Sₙ2 | Low to Moderate | A less polar aprotic solvent, generally leading to slower Sₙ2 reaction rates compared to DMF or DMSO. |
| Hexane | Negligible Reaction | Very Low | A nonpolar solvent that is unable to effectively dissolve ionic nucleophiles or stabilize charged intermediates, thus inhibiting both Sₙ1 and Sₙ2 reactions. |
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction with an Anionic Nucleophile (e.g., Williamson Ether Synthesis)
This protocol describes the synthesis of a 4-propoxybenzyl ether using an alkoxide nucleophile in a polar aprotic solvent.
-
Preparation of the Nucleophile: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: Cool the resulting alkoxide solution back to 0 °C. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sₙ1 Solvolysis in a Polar Protic Solvent
This protocol outlines a method for studying the solvolysis of this compound in an ethanol/water mixture.
-
Solvent Preparation: Prepare a stock solution of 80% ethanol in water (v/v).
-
Reaction Setup: In a thermostated reaction vessel equipped with a conductivity probe or an auto-sampler for HPLC analysis, add a known volume of the 80% ethanol/water solvent. Allow the solvent to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Reaction: Prepare a concentrated stock solution of this compound in a small amount of a miscible, less nucleophilic solvent (e.g., acetone). Inject a small, known volume of this stock solution into the thermostated solvent with vigorous stirring to initiate the reaction. The final concentration of the substrate should be low (e.g., 0.01 M) to ensure first-order kinetics.
-
Kinetic Monitoring:
-
Conductivity: Record the change in conductivity of the solution over time. The production of HBr during the reaction will lead to an increase in conductivity.
-
HPLC: At timed intervals, withdraw aliquots from the reaction mixture, quench them (e.g., by diluting in a cold, aprotic solvent), and analyze by HPLC to determine the disappearance of the starting material and the appearance of the product, 4-propoxybenzyl alcohol.
-
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the solvolysis reaction.
Visualizations
Caption: Workflow for a typical Sₙ2 reaction of this compound.
Caption: Influence of solvent polarity on the reaction pathway of this compound.
References
Validation & Comparative
A Comparative Guide to 1-(Bromomethyl)-4-propoxybenzene and Other Benzyl Bromides for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 1-(bromomethyl)-4-propoxybenzene with other substituted benzyl bromides, supported by experimental data, to inform the selection of alkylating agents in organic synthesis.
This document delves into the reactivity and performance of this compound relative to other benzyl bromides, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant synthetic pathways.
Performance Comparison of Substituted Benzyl Bromides
The reactivity of benzyl bromides in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the propoxy group in this compound, are known to enhance the rate of reaction, particularly in SN1-type mechanisms, by stabilizing the resulting benzylic carbocation intermediate.
A comprehensive study on the solvolysis of various substituted benzyl bromides in 80% ethanol at 25°C provides quantitative insights into their relative reactivities. The data from this study, which includes a close analog, 4-methoxybenzyl bromide, allows for a robust comparison.
| Compound | Substituent | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |
| 4-Methoxybenzyl bromide | 4-OCH₃ | 1.13 x 10⁻³ | 342.4 |
| 4-Methylbenzyl bromide | 4-CH₃ | 1.15 x 10⁻⁴ | 34.8 |
| Benzyl bromide (unsubstituted) | H | 3.30 x 10⁻⁶ | 1.0 |
| 4-Chlorobenzyl bromide | 4-Cl | 1.17 x 10⁻⁶ | 0.35 |
| 4-Nitrobenzyl bromide | 4-NO₂ | 2.15 x 10⁻⁸ | 0.0065 |
Data sourced from a kinetic study on the solvolysis of substituted benzyl bromides. The rate constant for 4-methoxybenzyl bromide is used as a proxy for this compound due to the similar electron-donating nature of alkoxy groups.
As the data indicates, the presence of an electron-donating alkoxy group at the para position dramatically increases the rate of solvolysis compared to the unsubstituted benzyl bromide. This enhanced reactivity can be attributed to the resonance stabilization of the carbocation intermediate. Conversely, electron-withdrawing groups significantly decrease the reaction rate.
Experimental Protocols
Kinetic Measurement of Solvolysis of Substituted Benzyl Bromides
The following protocol is a detailed methodology for determining the first-order rate constants of solvolysis for substituted benzyl bromides, as adapted from published kinetic studies.
Materials:
-
Substituted benzyl bromide (e.g., this compound, 4-methylbenzyl bromide, etc.)
-
80% (v/v) ethanol-water mixture
-
Dichloromethane
-
Conductometer with a 2-pole conductivity cell
-
Thermostatic water bath
-
Data acquisition system
Procedure:
-
Prepare a fresh 80% ethanol-water mixture for the kinetic measurements.
-
Thermostat 30 mL of the solvent mixture in the reaction vessel at a constant temperature (e.g., 25 ± 0.1 °C) using the water bath.
-
Accurately weigh approximately 5 mg of the substituted benzyl bromide and dissolve it in 0.10 mL of dichloromethane.
-
Inject the benzyl bromide solution into the thermostatted solvent mixture while simultaneously starting the data acquisition for conductivity measurements.
-
Record the change in conductivity of the solution over time. The reaction produces HBr, which increases the conductivity of the solution.
-
The first-order rate constant (k) is calculated from the linear plot of ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at the end of the reaction.
Application in Synthesis: Combretastatin A-4 Analogs
Substituted benzyl bromides are valuable reagents in the synthesis of biologically active molecules. One notable application is in the synthesis of combretastatin A-4 analogs, which are potent anti-cancer agents that inhibit tubulin polymerization. The following diagram illustrates a typical synthetic workflow for the preparation of a combretastatin A-4 ether analog using a substituted benzyl bromide.
Caption: Synthetic workflow for the preparation of a combretastatin A-4 ether analog.
Logical Relationship of Substituent Effects on Reactivity
The electronic properties of the substituent on the benzyl bromide have a predictable effect on its reactivity in nucleophilic substitution reactions. This relationship can be visualized as a logical flow.
Caption: Influence of substituent electronic effects on benzyl bromide reactivity.
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-4-propoxybenzene and 1-(Chloromethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(bromomethyl)-4-propoxybenzene and 1-(chloromethyl)-4-propoxybenzene. Understanding the relative reactivity of these two common alkylating agents is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and development. This comparison is supported by established principles of organic chemistry and provides a general experimental protocol for a comparative kinetic study.
Executive Summary
In nucleophilic substitution reactions, This compound is significantly more reactive than 1-(chloromethyl)-4-propoxybenzene . This difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The C-Br bond is weaker and longer than the C-Cl bond, facilitating its cleavage during the reaction. The electron-donating nature of the para-propoxy group enhances the reactivity of both compounds, particularly in reactions proceeding through a carbocation intermediate (SN1 pathway), by stabilizing the positive charge that develops on the benzylic carbon.
Reactivity Comparison: Theoretical Framework
The reactivity of benzylic halides like this compound and 1-(chloromethyl)-4-propoxybenzene in nucleophilic substitution reactions is governed by two principal mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).
-
SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the cleavage of the carbon-halogen bond.
-
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
For primary benzylic halides such as the two compounds , both SN1 and SN2 pathways are possible, and the predominant mechanism depends on the reaction conditions, including the nature of the nucleophile and the solvent.
Key Factors Influencing Reactivity:
-
Leaving Group Ability: The ability of the halide to depart is a critical factor. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), requiring less energy to break. This factor accelerates both SN1 and SN2 reactions for the bromo-compound.
-
Carbocation Stability (Relevant to SN1): The para-propoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. This property stabilizes the benzylic carbocation intermediate formed in the SN1 pathway through delocalization of the positive charge into the aromatic ring. This stabilization increases the rate of SN1 reactions for both compounds.
Caption: Resonance stabilization of the 4-propoxybenzyl carbocation.
-
Steric Hindrance (Relevant to SN2): Both molecules are primary benzylic halides, which are relatively unhindered at the reaction center (the benzylic carbon). This lack of significant steric hindrance allows for the backside attack of a nucleophile, a key feature of the SN2 mechanism.
Quantitative Data Summary
| Compound | Leaving Group | Relative Reactivity (Qualitative) | Expected Reaction Mechanism(s) |
| This compound | Br⁻ | High | SN1 and SN2 |
| 1-(chloromethyl)-4-propoxybenzene | Cl⁻ | Low | SN1 and SN2 |
Table 1: Qualitative Comparison of Reactivity.
Experimental Protocols
To quantitatively compare the reactivity of these two compounds, a solvolysis reaction can be performed, and the reaction progress can be monitored over time. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. A common method involves using a mixed solvent system, such as ethanol/water, and monitoring the production of the corresponding acid (HBr or HCl) by conductometry or by titration with a standard base.
Experimental Workflow: Comparative Solvolysis Study
Caption: Workflow for comparing the solvolysis rates of the two compounds.
Detailed Methodology: Solvolysis in Ethanol-Water
-
Solution Preparation:
-
Prepare a 0.01 M solution of this compound in 80:20 (v/v) ethanol-water.
-
Prepare a 0.01 M solution of 1-(chloromethyl)-4-propoxybenzene in 80:20 (v/v) ethanol-water.
-
-
Kinetic Measurement:
-
Equilibrate the solutions in a constant temperature bath set to 25°C.
-
Use a conductivity meter to record the initial conductivity of each solution.
-
Record the conductivity at regular time intervals (e.g., every 5 minutes for the bromo-compound and every 30 minutes for the chloro-compound) until the reaction is complete (conductivity reaches a plateau).
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of formation of HBr or HCl, which in turn is proportional to the change in conductivity.
-
For a first-order reaction (which is typical for solvolysis), a plot of ln(C∞ - Ct) versus time (t) will be linear, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t.
-
The pseudo-first-order rate constant (k) can be determined from the slope of this line (slope = -k).
-
Compare the calculated rate constants for the two compounds.
-
Signaling Pathways and Logical Relationships
The reactivity of these compounds is a direct consequence of fundamental chemical principles. The logical relationship between the structure of the leaving group and the reaction rate can be visualized as follows:
Caption: Factors influencing the reactivity of benzylic halides.
Conclusion
This compound is a more reactive alkylating agent than 1-(chloromethyl)-4-propoxybenzene due to the superior leaving group ability of the bromide ion. This higher reactivity can be advantageous in chemical synthesis, allowing for reactions to proceed under milder conditions or with shorter reaction times. However, it also implies that the bromo-compound is less stable and may require more careful handling and storage. For reactions requiring slower, more controlled alkylation, 1-(chloromethyl)-4-propoxybenzene may be the preferred reagent. The choice between these two compounds should be made based on the specific requirements of the synthetic transformation, including the desired reaction rate, the nature of the nucleophile, and the overall reaction conditions.
Comparative Guide to Analytical Methods for Validating the Purity of 1-(Bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(bromomethyl)-4-propoxybenzene purity, a critical parameter for ensuring consistency and reliability in research and drug development. We present detailed experimental protocols, comparative data on purity levels of this compound and its alternatives, and an objective assessment of the strengths and limitations of each analytical technique.
Introduction to this compound and its Alternatives
This compound is a key reagent in organic synthesis, primarily utilized for the introduction of the 4-propoxybenzyl protecting group to alcohols, phenols, and other nucleophiles. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted byproducts in subsequent synthetic steps.
Common alternatives to this compound include other para-substituted benzyl halides, such as 4-methoxybenzyl bromide and 4-chlorobenzyl chloride. The choice of reagent often depends on the specific reaction conditions, desired stability of the protecting group, and cost-effectiveness. This guide will compare the purity and analytical validation of this compound with these commonly used alternatives.
Analytical Methodologies for Purity Validation
The purity of this compound and its alternatives can be rigorously assessed using several analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds like benzyl bromides. A reverse-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC Method
A robust RP-HPLC method for analyzing this compound and its alternatives can be adapted from established methods for similar compounds[1][2][3][4].
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, a starting mobile phase of 55% acetonitrile and 45% water can be effective[5]. The addition of a small amount of acid, such as 0.1% phosphoric acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm, where the benzene ring exhibits strong absorbance[1].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
Workflow for HPLC Purity Analysis
References
- 1. 4-Chlorobenzyl chloride | 104-83-6 | Benchchem [benchchem.com]
- 2. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
comparative study of alkylating agents for O-alkylation of phenols
A Comparative Guide to Alkylating Agents for O-Alkylation of Phenols
For researchers, scientists, and drug development professionals, the O-alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis. The choice of alkylating agent is critical and depends on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. This guide provides an objective comparison of common alkylating agents for the O-alkylation of phenols, supported by experimental data and detailed protocols.
General Mechanism: Williamson Ether Synthesis
The most common method for the O-alkylation of phenols is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkylating agent.[1]
Key Considerations for Agent Selection
Several factors influence the choice of an alkylating agent:
-
Reactivity: The reactivity of alkylating agents varies significantly. More reactive agents may require milder conditions but can be less selective.
-
Selectivity: A major challenge in phenol alkylation is controlling the competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring).[2] Reaction conditions, such as the choice of solvent and base, play a crucial role in directing the selectivity.[2]
-
Safety and Toxicity: Some highly effective alkylating agents, like dimethyl sulfate and diazomethane, are extremely toxic and require special handling precautions.[3][4]
-
Cost and Availability: The cost and availability of the reagent are also practical considerations, especially for large-scale synthesis.
Comparison of Common Alkylating Agents
The following sections detail the performance of various alkylating agents, with quantitative data summarized for easy comparison.
Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Bromide)
Alkyl halides are widely used and versatile alkylating agents for the O-alkylation of phenols.[5] The reactivity order for the halide leaving group is I > Br > Cl. Primary alkyl halides are most effective as secondary and tertiary halides can lead to elimination side reactions.[6]
Experimental Protocol (General Procedure for Williamson Ether Synthesis): [7]
-
To a solution of the phenol (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.2-2 equivalents).
-
Stir the mixture at room temperature or heat as required to form the phenoxide.
-
Add the alkyl halide (1-1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
The filtrate is then subjected to an aqueous work-up, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or distillation.
| Alkylating Agent | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | Phenol | K₂CO₃ | Acetone | Reflux | 6 | 95 | [6] |
| Ethyl Bromide | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | 92 | [7] |
| Benzyl Bromide | 2-Naphthol | NaH | THF | RT | 3 | 98 | [2] |
Dialkyl Sulfates (e.g., Dimethyl Sulfate, Diethyl Sulfate)
Dimethyl sulfate (DMS) and diethyl sulfate (DES) are highly reactive and efficient alkylating agents, often providing high yields under mild conditions.[3] However, they are extremely toxic and carcinogenic, necessitating stringent safety measures.[3]
Experimental Protocol:
-
The phenol (1 equivalent) is dissolved in a suitable solvent (e.g., acetone, THF) containing a base (e.g., K₂CO₃, NaOH; 1.5-2 equivalents).
-
The mixture is cooled in an ice bath.
-
Dimethyl sulfate (1.1-1.3 equivalents) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched carefully with an aqueous ammonia solution to destroy any unreacted DMS.
-
The product is extracted with an organic solvent, washed, dried, and purified.
| Alkylating Agent | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | Phenol | K₂CO₃ | Acetone | RT | 2 | 98 | [3] |
| Diethyl Sulfate | Catechol | NaOH | Water/DCM (PTC) | RT | 1 | 90 (mono-ether) | [8] |
Dimethyl Carbonate (DMC)
Dimethyl carbonate is a greener and less toxic alternative to dimethyl sulfate and alkyl halides.[9] It typically requires higher temperatures and the use of a base. The reaction with phenols selectively yields aryl methyl ethers, while aliphatic alcohols tend to form alkyl carbonates.[9]
Experimental Protocol: [9]
-
A mixture of the phenol (1 equivalent), cesium carbonate (1.5 equivalents), and dimethyl carbonate (acting as both reagent and solvent) is heated in a sealed vessel.
-
The reaction is maintained at a high temperature (120-160 °C) for several hours.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried and concentrated, and the product is purified.
| Alkylating Agent | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate | 4-Methoxyphenol | Cs₂CO₃ | DMC | 150 | 12 | 95 | [9] |
| Dimethyl Carbonate | Phenol | K₂CO₃ | DMC | 160 | 24 | 85 | [9] |
Diazomethane (CH₂N₂)
Diazomethane is a highly efficient methylating agent for acidic hydroxyl groups, including phenols. It reacts rapidly at room temperature without the need for a base and often gives quantitative yields.[4] However, diazomethane is explosive, toxic, and carcinogenic, which limits its use to small-scale laboratory preparations. Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative.[4]
Experimental Protocol: [4]
-
An ethereal solution of diazomethane is prepared immediately before use.
-
The phenol is dissolved in a suitable solvent (e.g., diethyl ether, methanol).
-
The diazomethane solution is added portion-wise at 0 °C until a persistent yellow color indicates a slight excess.
-
The reaction is typically complete within minutes.
-
The excess diazomethane is carefully quenched by the addition of a weak acid (e.g., acetic acid).
-
The solvent is removed to yield the pure methylated product.
| Alkylating Agent | Phenol | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Diazomethane | 2,4-Dichlorophenol | None | Diethyl Ether | 0 - RT | 10 | >99 | [4] |
Meerwein's Salts (Trialkyloxonium Tetrafluoroborates)
Meerwein's salts, such as triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), are powerful alkylating agents. They are particularly useful for alkylating less reactive substrates.[10]
Experimental Protocol:
-
The phenol (1 equivalent) is dissolved in an inert, dry solvent (e.g., dichloromethane).
-
A non-nucleophilic base (e.g., proton sponge) can be added to neutralize the generated acid.
-
Meerwein's salt (1.1 equivalents) is added portion-wise under an inert atmosphere.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with an appropriate reagent (e.g., aqueous sodium bicarbonate).
-
The product is isolated through extraction and purified.
| Alkylating Agent | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethyloxonium tetrafluoroborate | Phenol | Proton Sponge | Dichloromethane | RT | 2 | 85 | [10] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the O-alkylation of a phenol.
Caption: General experimental workflow for the O-alkylation of phenols.
Signaling Pathway of O- vs. C-Alkylation
The selectivity between O- and C-alkylation is a critical aspect of phenol alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Several factors influence this selectivity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. francis-press.com [francis-press.com]
- 6. byjus.com [byjus.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 1-(bromomethyl)-4-propoxybenzene Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative analysis of the structural validation of 1-(bromomethyl)-4-propoxybenzene derivatives, leveraging crystallographic data from closely related compounds to infer structural parameters and highlight key validation methodologies.
Due to the current unavailability of a public crystal structure for this compound, this guide utilizes data from structurally analogous compounds: Benzyl Bromide, 4-Methylbenzyl Bromide, and 1,4-Bis(bromomethyl)benzene. By comparing the crystallographic data of these alternatives, we can anticipate the structural characteristics of this compound derivatives and understand the experimental rigor required for their validation.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the selected alternative compounds. These parameters provide a baseline for what can be expected for a derivative like this compound.
| Parameter | Benzyl Bromide | 4-Methylbenzyl Bromide | 1,4-Bis(bromomethyl)benzene |
| Formula | C₇H₇Br | C₈H₉Br | C₈H₈Br₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 15.93 Å, b = 5.95 Å, c = 7.21 Å | a = 5.96 Å, b = 10.12 Å, c = 13.01 Å, β = 98.7° | a = 8.7424(7) Å, b = 4.6275(4) Å, c = 10.8189(9) Å, β = 98.885(1)°[1] |
| C-Br Bond Length (Å) | ~1.95 | ~1.96 | ~1.94 |
| C-C-Br Bond Angle (°) H | ~111 | ~112 | ~113 |
Note: Data for Benzyl Bromide and 4-Methylbenzyl Bromide are representative values from typical crystallographic studies.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction follows a well-established protocol. The following is a generalized methodology for the structural validation of small organic molecules like this compound derivatives.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals.[2] For small organic molecules, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and hexane.
-
Procedure: The compound is dissolved in the chosen solvent to near saturation. The solution is then filtered to remove any impurities.
-
Growth: The filtered solution is allowed to stand undisturbed in a loosely capped vial. Slow evaporation of the solvent will ideally lead to the formation of single crystals over a period of several hours to days.
Data Collection
Once suitable crystals are obtained, X-ray diffraction data is collected using a single-crystal X-ray diffractometer.[2][3][4]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[2]
-
X-ray Source: Monochromatic X-rays, often from a molybdenum (Mo) or copper (Cu) source, are used.[5]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2][5] A complete dataset is collected by rotating the crystal through a series of angles.[2][3]
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.[2][6]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[2]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[6]
-
Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction data.[6][7] The quality of the final structure is assessed using metrics such as the R-factor.[7]
Visualizing the Workflow
The process of X-ray crystallographic structure validation can be visualized as a logical workflow, from sample preparation to the final structural analysis.
A key aspect of structural validation involves understanding the intermolecular interactions that stabilize the crystal packing. For brominated compounds, halogen bonding and other weak interactions play a significant role.
By following these rigorous experimental protocols and leveraging comparative data from known structures, researchers can confidently validate the three-dimensional structure of novel this compound derivatives, a critical step in modern drug discovery and materials science.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fiveable.me [fiveable.me]
- 7. X-Ray Crystallography - Refinement [my.yetnet.ch]
Comparative Kinetic Analysis of Reactions Involving 1-(bromomethyl)-4-propoxybenzene and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of 4-Alkoxybenzyl Bromides
This guide provides a comparative analysis of the kinetic studies of reactions involving 1-(bromomethyl)-4-propoxybenzene and its structural analogues, primarily 4-methoxybenzyl bromide. Due to a lack of extensive kinetic data for the propoxy-substituted compound, this guide leverages data from closely related alkoxy-substituted benzyl bromides to provide insights into its expected reactivity. The information presented is intended to aid researchers in understanding the reaction mechanisms and predicting reaction rates for this class of compounds, which are valuable intermediates in organic synthesis and drug development.
Executive Summary
Benzyl bromides substituted with electron-donating groups, such as a 4-propoxy or 4-methoxy group, exhibit a pronounced tendency to react via a unimolecular nucleophilic substitution (SN1) mechanism, particularly in polar protic solvents. This is attributed to the resonance stabilization of the resulting benzylic carbocation by the alkoxy group. However, under conditions with a high concentration of a strong nucleophile and in a polar aprotic solvent, a bimolecular nucleophilic substitution (SN2) mechanism can be favored. This guide presents a compilation of available kinetic data for these reaction pathways, details common experimental protocols for their study, and provides visual representations of the underlying mechanisms and workflows.
Comparative Kinetic Data
The reactivity of 4-alkoxybenzyl bromides is highly dependent on the reaction conditions, which dictate the operative mechanism (SN1 or SN2). The following tables summarize key kinetic data from studies on 4-methoxybenzyl bromide, which serves as a close proxy for this compound.
SN1 Solvolysis Data
The solvolysis of 4-alkoxybenzyl bromides in polar protic solvents is a classic example of an SN1 reaction. The rate-determining step is the formation of a stable benzylic carbocation.
| Substrate | Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Reference |
| 4-Methoxybenzyl bromide | 80% Ethanol | 25 | 1.35 x 10⁻³ | [1] |
| Benzyl bromide | 80% Ethanol | 25 | 1.08 x 10⁻⁵ | [1] |
| 4-Nitrobenzyl bromide | 80% Ethanol | 45 | 1.10 x 10⁻⁷ (approx.) | [2] |
Table 1: Comparison of First-Order Rate Constants for the Solvolysis of Substituted Benzyl Bromides.
Analysis: The data clearly illustrates the powerful activating effect of the 4-methoxy group on the SN1 reaction rate, being over 100 times faster than the unsubstituted benzyl bromide. This is due to the resonance stabilization of the carbocation intermediate by the electron-donating methoxy group. It is expected that a 4-propoxy group would have a similar activating effect. Conversely, the electron-withdrawing nitro group significantly deactivates the substrate for SN1 reactions.
SN2 Reaction Data
While SN1 reactions are prominent, SN2 reactions can occur, especially with strong, unhindered nucleophiles in polar aprotic solvents. Quantitative data for SN2 reactions of 4-alkoxybenzyl bromides is less common in the literature, but comparisons can be drawn from studies on benzyl bromide with various nucleophiles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹) |
| Benzyl bromide | Cyclic Amines | Aqueous Ethanol | 10 - 40 | Varies with amine and solvent composition |
| Benzyl bromide | Thiolates, Cyanide, Iodide | Acetone, DMSO | Not specified | Generally fast reactions |
| Methyl Bromide | Various | Not specified | Relative rates available |
Table 2: Qualitative and Semi-Quantitative Comparison of SN2 Reaction Rates for Benzyl Bromides.
Analysis: The rate of SN2 reactions is highly dependent on the nucleophile's strength and the solvent. Strong nucleophiles like thiolates and cyanide promote faster SN2 reactions. Polar aprotic solvents, such as acetone or DMSO, are preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus preserving its reactivity. For this compound, it is anticipated that SN2 reactions would be sterically similar to benzyl bromide, with the electronic effect of the propoxy group playing a secondary role in the transition state stabilization.
Experimental Protocols
The kinetic study of these reactions typically involves monitoring the concentration of a reactant or product over time. Below are detailed methodologies for key experiments.
Protocol 1: Determination of SN1 Solvolysis Rate by Conductometry
This method is suitable for following the progress of solvolysis reactions that produce ions.
Objective: To determine the first-order rate constant for the solvolysis of a 4-alkoxybenzyl bromide in a polar protic solvent (e.g., 80% ethanol).
Materials:
-
4-alkoxybenzyl bromide (e.g., this compound)
-
80% (v/v) Ethanol-water mixture
-
Conductivity meter and probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
-
Dichloromethane (for stock solution)
Procedure:
-
Prepare a stock solution of the 4-alkoxybenzyl bromide in dichloromethane.
-
Thermostate 30 mL of the 80% ethanol solvent in a reaction vessel at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Immerse the conductivity probe into the solvent and allow it to equilibrate.
-
Inject a small, precise volume of the benzyl bromide stock solution into the thermostatted solvent with vigorous stirring to ensure rapid mixing.
-
Immediately start recording the conductivity of the solution at regular time intervals. The reaction produces HBr, which dissociates into H⁺ and Br⁻ ions, causing the conductivity to increase.
-
Continue recording data for at least three to four reaction half-lives.
-
The first-order rate constant (k) is obtained by fitting the conductivity data (G) versus time (t) to the first-order kinetic equation: ln(G∞ - Gt) = -kt + ln(G∞ - G₀), where G₀ is the initial conductivity, Gt is the conductivity at time t, and G∞ is the conductivity at infinite time.
Protocol 2: Determination of SN2 Reaction Rate by Titration
This method can be used for reactions where a base is consumed or an acid is produced.
Objective: To determine the second-order rate constant for the reaction of a 4-alkoxybenzyl bromide with a nucleophile (e.g., a cyclic amine) in a suitable solvent.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., aqueous ethanol)
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
Indicator solution (e.g., phenolphthalein)
-
Thermostatted water bath
-
Pipettes, burettes, and Erlenmeyer flasks
-
Quenching solution (e.g., cold acetone)
Procedure:
-
Prepare solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.
-
Place separate flasks containing the reactant solutions in a thermostatted water bath to reach the desired reaction temperature.
-
To start the reaction, mix the reactant solutions in a larger flask and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a cold quenching solution.
-
Determine the concentration of the unreacted nucleophile (amine) in the quenched aliquot by back-titration. Add a known excess of standard HCl solution and then titrate the excess acid with a standard NaOH solution using a suitable indicator.
-
The concentration of the reactants at different times can be calculated from the titration data.
-
The second-order rate constant (k₂) is determined by plotting 1/[Reactant] versus time, which should yield a straight line with a slope equal to k₂ for a reaction that is first order in each reactant.
Visualizations
Reaction Pathways
The following diagrams illustrate the SN1 and SN2 reaction pathways for a generic 4-alkoxybenzyl bromide.
References
A Comparative Guide to Assessing the Cytotoxicity of 1-(Bromomethyl)-4-propoxybenzene Derivatives and Related Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cytotoxicity of 1-(bromomethyl)-4-propoxybenzene derivatives. Due to the limited availability of public data on this specific compound series, this guide draws upon structure-activity relationships (SAR) and experimental data from structurally related aromatic compounds, including alkoxybenzenes and bromomethylbenzene derivatives. The information herein is intended to provide a foundational understanding of potential cytotoxic mechanisms and to offer detailed protocols for empirical evaluation.
Section 1: Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Benzene and its Metabolites in Chinese Hamster Ovary (CHO) Cells
| Compound | LD50 (Concentration to kill 50% of cells) |
| Benzene (BZ) | 20 mM |
| Phenol (PHE) | > 2 mM |
| S-Phenylmercapturic acid (S-PMA) | > 2 mM |
| 1,2,4-Benzenetriol (BT) | ~1 mM |
| trans,trans-Muconic acid (ttMA) | ~0.5 mM |
| Catechol (CAT) | ~0.2 mM |
| Hydroquinone (HQ) | 40 µM |
| 1,4-Benzoquinone (BQ) | 10 µM |
Data sourced from Sze et al., 1996.[1]
Table 2: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3] | Well-established, cost-effective, high-throughput. | Can be affected by metabolic activity changes unrelated to viability; formazan crystals require solubilization. |
| LDH Release Assay | Measures the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.[4][5] | Reflects irreversible cell death (necrosis); non-destructive to remaining cells (supernatant is used). | Less sensitive for early-stage apoptosis; LDH in serum-containing media can cause high background.[4][6] |
| Caspase Activity Assay | Detects the activity of caspases, which are key proteases activated during apoptosis, using specific substrates that release a colorimetric or fluorescent signal upon cleavage.[7][8][9] | Specific for apoptosis; can identify initiation or execution phases depending on the caspase targeted. | May not detect non-apoptotic cell death; requires cell lysis. |
| XTT/MTS Assay | Similar to MTT, uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step. | More convenient than MTT; suitable for high-throughput screening. | Also dependent on cellular metabolic state. |
Section 2: Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable cytotoxicity assessment. Below are protocols for key assays.
This protocol is a synthesized standard procedure for determining cell viability.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2][3]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compound stock solution
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated (medium only) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[10]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis:
-
Correct the absorbance readings by subtracting the average absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability for each treatment group using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol outlines the measurement of lactate dehydrogenase (LDH) released from damaged cells.
Principle: LDH is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is released into the culture medium. The LDH activity in the supernatant is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[4][5]
Materials:
-
96-well plates
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Controls: Prepare the following controls on each plate:[11]
-
Vehicle Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Untreated cells treated with lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[6]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of ~680 nm to correct for background.[12]
Data Analysis:
-
Subtract the medium background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Section 3: Visualizing Workflows and Pathways
Diagrams help clarify complex processes and relationships. The following are generated using the DOT language for Graphviz.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Section 4: Structure-Activity Relationship (SAR) Insights
The cytotoxicity of benzene derivatives is heavily influenced by their substituents, which affect properties like hydrophobicity, metabolic activation, and reactivity.
-
Influence of Alkoxy Groups (e.g., Propoxy): Alkoxy chains can increase the lipophilicity (hydrophobicity) of the molecule. For halobenzenes, toxicity has been shown to strongly correlate with hydrophobicity (logP).[13] Increased lipophilicity can enhance membrane permeability, leading to greater intracellular accumulation and interaction with targets like cytochrome P450 enzymes.
-
Influence of the Bromomethyl Group: The bromomethyl group (-CH₂Br) is a potent alkylating agent. It can react with nucleophiles, such as thiol groups in proteins (like cysteine residues) and nitrogen atoms in DNA bases. This reactivity can lead to significant cellular damage. For example, 1,3,5-tris(bromomethyl)benzene is known to be a multi-thiol-reactive linker.[14] Alkylation of critical cellular macromolecules is a common mechanism of cytotoxicity for many anticancer drugs.
-
Metabolic Activation: Aromatic hydrocarbons often require metabolic activation by cytochrome P450 enzymes to exert their full toxic potential.[13][15] This process can generate highly reactive intermediates, such as epoxides and quinones, which can induce oxidative stress and form adducts with DNA and proteins, ultimately triggering apoptosis.[1][16] The propoxy group may influence which P450 isozymes metabolize the compound and the nature of the resulting metabolites.
-
Induction of Apoptosis: Many polycyclic aromatic hydrocarbons (PAHs) induce apoptosis.[17][18] This process is often mediated by the tumor suppressor protein p53, which becomes activated in response to DNA damage.[16] Activated p53 can initiate the intrinsic (mitochondrial) apoptosis pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases.[16][19]
References
- 1. Cytotoxicity and DNA strand breaks induced by benzene and its metabolites in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. longdom.org [longdom.org]
- 17. Apoptotic-inducing activity of novel polycyclic aromatic compounds in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
comparing the efficacy of different catalysts for reactions with 1-(bromomethyl)-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 1-(bromomethyl)-4-propoxybenzene is a critical step in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of two distinct reactive sites—an aryl bromide and a benzyl bromide—offers a versatile platform for selective chemical modifications. The efficacy of these transformations is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of different catalytic systems for cross-coupling reactions involving this substrate, supported by experimental data to aid in the selection of optimal synthetic routes.
Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in cross-coupling reactions with substrates structurally similar to this compound. Due to the dual reactivity of the target molecule, selectivity between the C(sp²)-Br and C(sp³)-Br bonds is a key consideration.
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Suzuki Coupling | 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 | 1-bromo-4-(chloromethyl)benzene | Selective for C(sp²)-Br coupling.[1] |
| Suzuki Coupling | 0.2 mol% Pd(OAc)₂, 0.4 mol% PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 42 | 1-bromo-4-(bromomethyl)benzene | Lower yield due to competing bis-coupling.[1] |
| Sonogashira Coupling | 5 mol% Pd[P(tBu₃)]₂ | - | THF | RT | 0.17 | 81 | 4-methoxybenzyl bromide | Rapid reaction with lithium acetylide.[2] |
| Heck Reaction | 0.5 mol% Pd(OAc)₂, 0.55 mol% oxazolinyl ligand | K₂CO₃ | DMA | 140 | 40 | 54-88 | 1-bromoalkyl arenes | General conditions for in situ olefin generation.[3] |
| Buchwald-Hartwig Amination | 1-2 mol% Pd catalyst, phosphine/carbene ligand | NaOtBu, KOtBu, or K₂CO₃ | Toluene, Dioxane, or THF | RT-110 | - | High | General Aryl Bromides | General conditions, substrate specific data not found.[4][5][6] |
| Nickel-Catalyzed Suzuki | NiCl₂·6H₂O, Et₃N | Et₃N | DMF/Dioxane | - | - | High | Alkyl Carboxylic Acid Derivatives | General method for alkyl-aryl coupling.[7][8] |
| Copper-Catalyzed C-N Coupling | Cu(OAc)₂, α-benzoin oxime | K₃PO₄ | DMSO | 80 | 8 | 87-90 | (Hetero)aryl halides | Effective for various N-nucleophiles.[9] |
Experimental Protocols
Selective Suzuki Coupling of the Aryl Bromide Moiety
This protocol is adapted from a study on the selective C(sp²)-Br bond functionalization of halomethyl bromobenzenes.[1]
Materials:
-
1-bromo-4-(chloromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add 1-bromo-4-(chloromethyl)benzene, the arylboronic acid, cesium carbonate, palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.
-
Add toluene and water in a 10:1 ratio.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of the Benzyl Bromide Moiety
This protocol is based on a rapid palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides.[2]
Materials:
-
4-Methoxybenzyl bromide (1.0 equiv)
-
Lithium acetylide (1.2 equiv)
-
Pd[P(tBu₃)]₂ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, dissolve the lithium acetylide in anhydrous THF in a reaction vessel.
-
In a separate vial, dissolve 4-methoxybenzyl bromide and the palladium catalyst in anhydrous THF.
-
Slowly add the solution of the benzyl bromide and catalyst to the stirred solution of the lithium acetylide at room temperature.
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Catalytic Cycle Diagrams
The following diagrams illustrate the generally accepted mechanisms for the key palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
literature precedents for the reactivity of substituted benzyl bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the literature precedents concerning the reactivity of substituted benzyl bromides. By examining the impact of various substituents on the benzyl ring, this document aims to offer a predictive framework for reaction outcomes and rates, crucial for synthetic strategy and drug development. The guide summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes key reaction mechanisms and workflows.
Substituent Effects on Reaction Rates: A Quantitative Comparison
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is highly sensitive to the nature and position of the substituent on the aromatic ring. This is primarily due to the substituent's ability to stabilize or destabilize the transition state of the reaction. The effect of substituents is often quantified using linear free-energy relationships, such as the Hammett and Yukawa-Tsuno equations.
Solvolysis reactions are frequently employed to probe these effects. In these reactions, the solvent acts as the nucleophile. The reaction of substituted benzyl bromides in a polar protic solvent, such as 80% ethanol, can proceed through either an S(_N)1, S(_N)2, or a borderline mechanism.
Key Findings from Solvolysis Studies:
-
Electron-donating groups (EDGs) , particularly those in the para position that can stabilize a positive charge through resonance (e.g., -OCH(_3), -SCH(_3)), significantly accelerate the reaction rate. This is indicative of a mechanism with substantial carbocationic character at the transition state, leaning towards an S(_N)1 pathway.[1][2]
-
Electron-withdrawing groups (EWGs) (e.g., -NO(_2), -CF(_3)) decelerate the reaction rate. These groups destabilize the developing positive charge on the benzylic carbon, favoring an S(_N)2 mechanism.
-
The Yukawa-Tsuno equation , log(k/k(_0)) = ρ(σ()° + r(σ()⁺ - σ()°)), is often used to correlate the reaction rates.[1] The 'r' parameter in this equation quantifies the extent of resonance demand in the transition state. A large negative ρ value, such as the ρ()⁺ of -5.1 observed for the S(_N)1 solvolysis of benzyl bromides activated by strong para-π-donors, indicates a high sensitivity to substituent effects and the development of significant positive charge in the transition state.[1]
Table 1: Relative Solvolysis Rates of Substituted Benzyl Bromides
While the direct data from the cited literature's supplementary tables is not accessible, the following table provides an illustrative representation of the relative first-order rate constants (k(\text{rel})) for the solvolysis of various para-substituted benzyl bromides in 80% ethanol at 25°C, based on the trends described in the literature. The unsubstituted benzyl bromide is taken as the reference (k(\text{rel}) = 1).
| Substituent (X) in p-X-C(6)H(_4)CH(_2)Br | Substituent Constant (σ()⁺) | Probable Mechanism | Illustrative k(\text{rel}) |
| OCH(_3) | -0.78 | S(_N)1 | >1000 |
| CH(_3) | -0.31 | Borderline/S(_N)2 | ~10-50 |
| H | 0.00 | S(_N)2 | 1 |
| Cl | +0.11 | S(_N)2 | ~0.1-0.5 |
| CF(_3) | +0.61 | S(_N)2 | <0.1 |
| NO(_2) | +0.79 | S(_N)2 | <0.05 |
This table is illustrative and compiled based on the qualitative and quantitative descriptions of substituent effects in the referenced literature. The exact values can be found in the primary research articles.
Reaction Mechanisms and Experimental Workflows
The shift in mechanism from S(_N)1 to S(_N)2 across a series of substituted benzyl bromides is a key feature of their reactivity. This transition is dictated by the electronic nature of the substituent.
Reaction Pathway Diagrams
The following diagrams illustrate the S(_N)1 and S(_N)2 mechanisms for the reaction of a substituted benzyl bromide with a nucleophile (Nu()⁻).
Caption: S(_{N})1 mechanism for substituted benzyl bromides.
Caption: S(_{N})2 mechanism for substituted benzyl bromides.
Experimental Workflow: Kinetic Analysis by Conductometry
The solvolysis rates of benzyl bromides are often determined by monitoring the increase in conductivity of the solution over time as the reaction produces ionic species (HBr).
Caption: Workflow for kinetic analysis of solvolysis.
Experimental Protocols
A. Synthesis of Substituted Benzyl Bromides
Substituted benzyl bromides are typically synthesized from the corresponding benzyl alcohols.
Materials:
-
Substituted benzyl alcohol
-
Phosphorus tribromide (PBr(_3)) or Acetyl bromide
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted benzyl alcohol in anhydrous diethyl ether in a round-bottom flask, and cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over ice water and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Note: This is a general procedure and may require optimization for specific substrates.
B. Kinetic Measurement of Solvolysis by Conductometry
This protocol is adapted from the methodologies described for studying the solvolysis of benzyl bromides.[1]
Apparatus:
-
Conductivity meter with a dipping cell
-
Data acquisition system
-
Constant temperature water bath (± 0.1°C)
-
Reaction vessel (e.g., a jacketed beaker)
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the desired solvent, typically 80% ethanol-water (v/v).
-
Place a known volume (e.g., 30 mL) of the solvent into the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1°C) in the water bath.
-
Prepare a concentrated stock solution of the substituted benzyl bromide in a small volume of a non-reactive, volatile solvent like dichloromethane.
-
Immerse the conductivity probe in the thermostated solvent and begin stirring.
-
Initiate the reaction by injecting a small, known amount of the benzyl bromide solution into the solvent. Simultaneously, start recording the conductivity as a function of time.
-
Continue data collection for at least three to four reaction half-lives.
-
The first-order rate constant (k) is determined from the slope of the linear plot of ln(G(_\infty) - G(_t)) versus time, where G(t) is the conductance at time t, and G(\infty) is the conductance after the reaction has gone to completion. For very slow reactions, the rate constants at higher temperatures can be measured and then extrapolated to 25°C using the Eyring equation.[1]
References
Unraveling Byproducts in the Synthesis of 1-(Bromomethyl)-4-propoxybenzene: A GC-MS Comparison
A detailed analysis of byproduct formation in the synthesis of 1-(bromomethyl)-4-propoxybenzene is crucial for researchers in drug development and organic synthesis to ensure the purity and safety of their compounds. This guide provides a comparative analysis of potential byproducts generated during a common two-step synthesis pathway and an alternative route. The comparison is supported by detailed experimental protocols and data presentation suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The primary synthesis of this compound typically involves a two-step process: the Williamson ether synthesis to form 4-propoxy toluene, followed by benzylic bromination. While effective, this route can generate several byproducts that can complicate purification and impact downstream applications. Understanding the identity and formation of these impurities is paramount.
Comparative Analysis of Synthetic Routes and Potential Byproducts
The predominant method for synthesizing this compound and a viable alternative are outlined below. The potential byproducts for each route are summarized in Table 1, with their likely identification markers in GC-MS.
Route 1: Williamson Ether Synthesis followed by Benzylic Bromination
This common pathway begins with the reaction of 4-cresol with 1-bromopropane to yield 4-propoxytoluene. The subsequent step involves the bromination of the benzylic methyl group, typically using N-bromosuccinimide (NBS) under radical initiation.
Route 2: Alternative Synthesis from 4-Propoxybenzyl Alcohol
An alternative approach involves the synthesis of 4-propoxybenzyl alcohol, which is then converted to the desired product. This can circumvent some of the byproducts associated with the direct bromination of 4-propoxytoluene.
| Byproduct Name | Chemical Structure | Formation Pathway (Route) | Anticipated GC-MS Data (m/z) | Significance |
| 4-Propoxytoluene | C₁₀H₁₄O | Unreacted starting material (Route 1) | 150 (M+), 107, 91 | Indicates incomplete bromination. |
| 1-(Dibromomethyl)-4-propoxybenzene | C₁₀H₁₂Br₂O | Over-bromination of 4-propoxytoluene (Route 1) | 308, 310, 312 (M+, M+2, M+4), 229, 231, 150 | Can be difficult to separate from the desired product. |
| 1,1'-(Oxybis(methylene))bis(4-propoxybenzene) | C₂₀H₂₆O₃ | Side reaction of the product with unreacted starting alcohol (Route 2) | 314 (M+), 165, 121 | More likely in the alternative synthesis if conditions are not optimized. |
| 4-Propoxybenzoic acid | C₁₀H₁₂O₃ | Oxidation of 4-propoxybenzyl alcohol (Route 2) or the product. | 180 (M+), 163, 135 | Indicates oxidative degradation. |
| Succinimide | C₄H₅NO₂ | Byproduct from NBS reagent (Route 1) | 99 (M+) | Confirms the use of NBS. |
Table 1: Potential Byproducts in the Synthesis of this compound
Experimental Protocols
Detailed methodologies for the synthesis and subsequent GC-MS analysis are provided to ensure reproducibility and accurate comparison.
Synthesis Protocol: Route 1
Step 1: Williamson Ether Synthesis of 4-Propoxytoluene
-
In a round-bottom flask, dissolve 4-cresol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add potassium carbonate (1.5 equivalents) as a base.
-
Add 1-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter the solid, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 4-propoxytoluene.
Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)
-
Dissolve the purified 4-propoxytoluene (1 equivalent) in a non-polar solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).[1][2][3][4]
-
Reflux the mixture, using a light source to facilitate initiation.[5]
-
Monitor the reaction by GC or TLC. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats.[1][3]
-
Cool the mixture, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Synthesis Protocol: Route 2 (Alternative)
Step 1: Synthesis of 4-Propoxybenzyl alcohol
-
This can be achieved through various methods, including the reduction of 4-propoxybenzaldehyde.
Step 2: Conversion to this compound
-
Dissolve 4-propoxybenzyl alcohol (1 equivalent) in a suitable solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified.
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: An Agilent GC-MS system or equivalent is suitable.
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode, temperature 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Pay close attention to the isotopic pattern for bromine-containing compounds (M+ and M+2 peaks of nearly equal intensity).[6]
Visualizing the Workflow and Relationships
To better illustrate the synthesis and analysis process, the following diagrams are provided.
Caption: Synthetic routes and analysis workflow.
Caption: Byproduct formation pathways.
Conclusion
The synthesis of this compound, a valuable intermediate, requires careful control to minimize byproduct formation. The Williamson ether synthesis followed by benzylic bromination is a standard and effective method, but is prone to incomplete reaction and over-bromination. The alternative route through 4-propoxybenzyl alcohol may avoid these specific issues but can introduce other impurities through side reactions and oxidation.
A thorough GC-MS analysis is indispensable for identifying and quantifying these byproducts. By employing the detailed protocols and understanding the potential impurity profiles presented in this guide, researchers can optimize their synthetic strategies to produce higher purity material, leading to more reliable and reproducible results in their research and development endeavors.
References
A Comparative Guide to the Quantitative Analysis of 1-(bromomethyl)-4-propoxybenzene: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the analysis of 1-(bromomethyl)-4-propoxybenzene. This key intermediate in various synthetic pathways requires precise quantification to ensure reaction efficiency and product purity.
Quantitative Data Summary
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by flame ionization. |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Precision (RSD) | < 2%[1][2] | < 2% | < 3% |
| Accuracy (Recovery) | 98-102% | 98-102% | 95-105%[3] |
| Limit of Detection (LOD) | ~0.1-1 µg/mL | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5-3 µg/mL | ~0.15 µg/mL | ~0.3 µg/mL |
| Sample Throughput | Moderate | High | High |
| Primary Method | Yes (can be calibrated without a standard of the analyte)[4] | No (requires a reference standard of the analyte) | No (requires a reference standard of the analyte) |
| Structural Information | Yes | No | No |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
The qNMR method offers the distinct advantage of being a primary ratio method, potentially allowing for quantification without a specific reference standard of this compound, provided a certified internal standard is used.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.
¹H-NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
-
Spectral Width: A range that encompasses all signals of interest (e.g., 0-12 ppm).
-
Acquisition Time: Sufficient to allow for proper signal decay and resolution.
Data Processing and Quantification:
-
Apply a Fourier transform to the Free Induction Decay (FID) with exponential multiplication (line broadening of 0.3 Hz).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the benzylic protons (-CH₂Br) are expected around 4.5 ppm, and the aromatic protons are expected in the 6.8-7.4 ppm range, based on the spectrum of the close analog 1-(bromomethyl)-4-methoxybenzene.[5] The propoxy group signals will also be present.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic compounds in various matrices.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound. Aromatic compounds typically have strong absorbance between 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Prepare the sample solution by accurately weighing the sample and dissolving it in acetonitrile to a concentration within the calibration range.
Quantification:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the sample and dissolving it in the same solvent to a concentration within the calibration range.
Quantification:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Methodology Visualization
The following diagrams illustrate the experimental workflow for the qNMR analysis and a logical comparison of the three analytical techniques.
Caption: Experimental workflow for the quantitative NMR (qNMR) analysis of this compound.
Caption: Logical comparison of qNMR, HPLC-UV, and GC-FID for the analysis of this compound.
Conclusion
The choice of analytical technique for the quantitative analysis of this compound depends on the specific requirements of the study.
-
qNMR is the ideal choice when a primary method is required, when structural confirmation is needed alongside quantification, and when the highest accuracy and precision are paramount. Its ability to quantify without a specific reference standard of the analyte makes it particularly valuable for novel compounds or when certified standards are unavailable.
-
HPLC-UV is a highly practical and efficient method for routine quality control and high-throughput screening where a reference standard is available. Its robustness and high sensitivity make it a workhorse in many analytical laboratories.
-
GC-FID is a suitable alternative for the analysis of this compound, provided it is sufficiently volatile and thermally stable. It offers high resolution and low solvent consumption, making it a cost-effective option for routine analysis.
For drug development professionals and researchers, a thorough understanding of the strengths and limitations of each technique is crucial for selecting the most appropriate method to ensure the quality and consistency of their materials and products.
References
- 1. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Analytical Cross-Validation of 1-(bromomethyl)-4-propoxybenzene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 1-(bromomethyl)-4-propoxybenzene and two common alternatives, 4-methoxybenzyl bromide and 4-ethoxybenzyl bromide. These reagents are valuable alkylating agents in organic synthesis, particularly in drug discovery and development for the introduction of a substituted benzyl moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its alternatives is presented below.
| Property | This compound | 4-Methoxybenzyl bromide | 4-Ethoxybenzyl bromide |
| Molecular Formula | C10H13BrO | C8H9BrO[1] | C9H11BrO |
| Molecular Weight | 229.11 g/mol | 201.06 g/mol [1] | 215.09 g/mol |
| CAS Number | Not available | 2746-25-0[1] | 2606-57-7 |
Comparative Analytical Data
The following tables summarize the key analytical data for the three compounds, facilitating their differentiation and characterization.
¹H NMR Spectroscopy Data (Predicted for this compound)
| Chemical Shift (ppm) | Multiplicity | Assignment (this compound) | Assignment (4-Methoxybenzyl bromide) | Assignment (4-Ethoxybenzyl bromide) |
| ~7.29 | d | 2H, Ar-H | 2H, Ar-H | 2H, Ar-H |
| ~6.88 | d | 2H, Ar-H | 2H, Ar-H | 2H, Ar-H |
| ~4.48 | s | 2H, -CH2Br | 2H, -CH2Br | 2H, -CH2Br |
| ~3.93 | t | 2H, -OCH2- | - | - |
| ~3.80 | s | - | 3H, -OCH3 | - |
| ~4.03 | q | - | - | 2H, -OCH2CH3 |
| ~1.80 | sextet | 2H, -CH2CH2CH3 | - | - |
| ~1.40 | t | - | - | 3H, -OCH2CH3 |
| ~1.03 | t | 3H, -CH2CH3 | - | - |
¹³C NMR Spectroscopy Data (Predicted for this compound)
| Chemical Shift (ppm) | Assignment (this compound) | Assignment (4-Methoxybenzyl bromide) | Assignment (4-Ethoxybenzyl bromide) |
| ~159.0 | Ar-C-O | Ar-C-O | Ar-C-O |
| ~130.0 | Ar-C | Ar-C | Ar-C |
| ~129.5 | Ar-CH | Ar-CH | Ar-CH |
| ~115.0 | Ar-CH | Ar-CH | Ar-CH |
| ~69.5 | -OCH2- | - | - |
| ~55.3 | - | -OCH3 | - |
| ~63.5 | - | - | -OCH2CH3 |
| ~34.0 | -CH2Br | -CH2Br | -CH2Br |
| ~22.5 | -CH2CH2CH3 | - | - |
| ~14.7 | - | - | -OCH2CH3 |
| ~10.5 | -CH2CH3 | - | - |
Mass Spectrometry Data
| m/z | Interpretation (this compound) | Interpretation (4-Methoxybenzyl bromide) | Interpretation (4-Ethoxybenzyl bromide) |
| 228/230 | [M]+ | - | - |
| 200/202 | - | [M]+[1] | - |
| 214/216 | - | - | [M]+ |
| 149 | [M-Br]+ | - | - |
| 121 | - | [M-Br]+[1] | - |
| 135 | - | - | [M-Br]+ |
| 107 | [M-Br-C3H6]+ | - | - |
| 91 | [C7H7]+ | [C7H7]+ | [C7H7]+ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode (this compound) | Vibrational Mode (4-Methoxybenzyl bromide) | Vibrational Mode (4-Ethoxybenzyl bromide) |
| ~3050-3000 | Aromatic C-H Stretch | Aromatic C-H Stretch | Aromatic C-H Stretch |
| ~2960-2850 | Aliphatic C-H Stretch | Aliphatic C-H Stretch | Aliphatic C-H Stretch |
| ~1610, 1510 | Aromatic C=C Stretch | Aromatic C=C Stretch | Aromatic C=C Stretch |
| ~1245 | Aryl-O-Alkyl C-O Stretch | Aryl-O-Alkyl C-O Stretch | Aryl-O-Alkyl C-O Stretch |
| ~1220 | C-Br Stretch | C-Br Stretch | C-Br Stretch |
Experimental Protocols
Standard operating procedures for the acquisition of the analytical data presented above are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) is common, often coupled with Gas Chromatography (GC-MS).
-
Instrumentation: Use a GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.
-
GC Separation (for GC-MS):
-
Inject a dilute solution of the compound onto a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the compound from any impurities or solvent.
-
-
Mass Analysis:
-
Acquire mass spectra over a relevant mass range (e.g., m/z 40-400).
-
The instrument will detect the mass-to-charge ratio of the molecular ion and its fragment ions.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Structural Relationships
The following diagrams illustrate the analytical workflow for compound characterization and the structural relationships between the target compound and its alternatives.
References
Safety Operating Guide
Proper Disposal of 1-(bromomethyl)-4-propoxybenzene: A Guide for Laboratory Professionals
For immediate reference, treat 1-(bromomethyl)-4-propoxybenzene as a hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Never discharge this chemical into drains or the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its potential hazards. The following procedures are based on established safety protocols for similar brominated organic compounds.
Key Disposal Principles
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The fundamental principle is to manage this substance as a hazardous waste.
Waste Identification and Collection:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containers: Use only approved, chemically resistant, and sealable containers for waste collection.[1][2][3][4] Ensure containers are kept closed when not in use.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include bases, strong oxidizing agents, alcohols, amines, and metals.[1]
Disposal Pathway:
The primary and recommended disposal method for this compound is through a licensed chemical waste disposal company. This can be arranged through your institution's Environmental Health and Safety (EHS) office. The material may be incinerated in a controlled manner with flue gas scrubbing.[3]
Quantitative Disposal Data
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | Must be neutralized to a pH between 5 and 9 before any potential (and permissible) drain disposal of highly diluted solutions. | [5] |
| Concentration Limits | Generally, halogenated organic compounds are not suitable for drain disposal. Consult your local EHS for specific concentration limits. | [3][4] |
| Container Rinsing | Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | [3] |
Experimental Protocols for Decontamination
No specific, validated experimental protocols for the chemical neutralization or degradation of this compound for routine disposal are available. The standard and safest procedure is to transfer the waste to a specialized disposal facility.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2]
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[6] For large spills, contact your institution's EHS or emergency response team immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 1-(bromomethyl)-4-propoxybenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(bromomethyl)-4-propoxybenzene was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, such as other brominated benzene derivatives. Researchers, scientists, and drug development professionals should handle this chemical with caution and treat it as potentially hazardous.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where splashing is a risk.[1] |
| Skin | Chemical-Resistant Gloves and Protective Clothing | Nitrile or neoprene gloves are recommended; inspect for tears or holes before use.[1] A flame-retardant lab coat or impervious clothing is essential to prevent skin contact.[1][2] |
| Respiratory | Full-Face Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood.[3] |
| Feet | Chemical-Resistant Boots | Closed-toe shoes, preferably chemical-resistant boots, should be worn in the laboratory. |
Experimental Protocols
Adherence to strict experimental protocols is paramount for safety.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[2][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[3]
Spill and Disposal Plan
-
Spill Containment: In the event of a spill, evacuate the area. Wear full PPE, including respiratory protection. Use an inert absorbent material like sand or silica gel to contain the spill.[3] Collect the material in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or the environment.[3]
-
Waste Disposal: Dispose of waste materials at an approved waste disposal plant, following all local, regional, and national regulations.[5]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Safety Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
